Product packaging for CCK-A receptor inhibitor 1(Cat. No.:)

CCK-A receptor inhibitor 1

Cat. No.: B8601636
M. Wt: 477.6 g/mol
InChI Key: BBFYYYDDMZMPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCK-A receptor inhibitor 1 is a useful research compound. Its molecular formula is C25H35NO6S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35NO6S B8601636 CCK-A receptor inhibitor 1

Properties

Molecular Formula

C25H35NO6S

Molecular Weight

477.6 g/mol

IUPAC Name

5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid

InChI

InChI=1S/C25H35NO6S/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28)

InChI Key

BBFYYYDDMZMPLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of CCK-A Receptor Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of CCK-A Receptor Inhibitor 1, a naphthyl sulfone derivative identified as a potent antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the study of CCK-A receptor pharmacology and the development of related therapeutic agents.

Introduction to this compound

This compound is a non-peptide small molecule that demonstrates significant inhibitory activity at the CCK-A receptor, with a reported half-maximal inhibitory concentration (IC50) of 340 nM.[1][3] Structurally, it is a naphthyl sulfone derivative, a class of compounds explored for their potential as CCK-A receptor antagonists.[1][2] The CCK-A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling, making it a target of interest for conditions such as gastrointestinal disorders and obesity.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 137004-80-9[1]
Molecular Formula C25H35NO6S[1][3]
Molecular Weight 477.61 g/mol [1][3]
Chemical Name 4-(N-(3-Methoxypropyl)-N-pentylcarbamoyl)-4-((naphthalen-1-ylsulfonyl)methyl)butanoic acidN/A
IC50 340 nM (for CCK-A Receptor)[1][3]
Solubility Soluble in DMSO[1]

Synthesis of this compound

Representative Synthetic Scheme

A plausible synthetic route would involve the formation of the sulfone core, followed by the elaboration of the side chains. Key reactions would include the alkylation of a naphthylthiol, oxidation to the sulfone, and subsequent amide and carboxylic acid functional group introductions.

Experimental Protocol (Representative)

Step 1: Synthesis of the Naphthyl Sulfone Core

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve naphthalene-1-thiol in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture for 30 minutes to an hour to ensure complete formation of the thiolate.

  • Alkylation: To the thiolate solution, add an appropriate alkyl halide containing a protected carboxylic acid or a precursor functional group. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting sulfide by column chromatography on silica gel.

Step 2: Oxidation to the Sulfone

  • Reaction Setup: Dissolve the purified sulfide in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Oxidation: Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, at 0°C. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent. If using m-CPBA, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude sulfone by recrystallization or column chromatography.

Step 3: Elaboration of the Side Chains and Final Product Formation

This phase of the synthesis would involve standard organic chemistry techniques to introduce the N-(3-methoxypropyl)-N-pentylcarbamoyl and butanoic acid moieties, likely through a series of protection/deprotection, amidation, and hydrolysis steps.

Characterization of this compound

The characterization of a novel receptor antagonist like this compound involves determining its binding affinity for the target receptor and assessing its functional effect on receptor signaling.

Radioligand Binding Assay for Affinity Determination

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound.[7] This assay measures the ability of the unlabeled inhibitor to displace a radiolabeled ligand from the CCK-A receptor.

Table 2: Summary of Radioligand Binding Assay Parameters

ParameterDescriptionTypical Value/Condition
Receptor Source Membranes from cells stably expressing the human CCK-A receptor (e.g., CHO-CCK1R)N/A
Radioligand [125I]CCK-8 or other high-affinity CCK-A receptor radioligand~25-50 pM
Incubation Buffer e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4N/A
Incubation Time 60-120 minutesN/A
Incubation Temperature 25°C or 37°CN/A
Non-specific Binding Determined in the presence of a high concentration of a non-radiolabeled CCK-A agonist (e.g., 1 µM CCK-8)N/A
Data Analysis Non-linear regression (sigmoidal dose-response) to determine IC50, followed by Cheng-Prusoff equation to calculate KiN/A

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCK-A receptor. Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement

The CCK-A receptor is a Gq-coupled GPCR, and its activation leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[8] A calcium flux assay can therefore be used to measure the functional antagonist activity of this compound.

Table 3: Summary of Calcium Flux Assay Parameters

ParameterDescriptionTypical Value/Condition
Cell Line Cells stably expressing the human CCK-A receptor (e.g., HEK293 or CHO cells)N/A
Calcium Indicator Dye Fluo-4 AM, Fura-2 AM, or similar calcium-sensitive dyesN/A
Agonist CCK-8 (at a concentration that elicits a sub-maximal response, e.g., EC80)N/A
Assay Buffer Hank's Balanced Salt Solution (HBSS) with 20 mM HEPESN/A
Instrumentation Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)N/A
Data Analysis Measure the inhibition of the agonist-induced calcium signal and determine the IC50 of the antagonistN/A

Experimental Protocol:

  • Cell Plating: Seed cells expressing the CCK-A receptor into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject a solution of the CCK-A agonist (CCK-8) into each well. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The ability of this compound to reduce the agonist-induced fluorescence signal is a measure of its antagonist activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the functional IC50.

Signaling Pathways and Experimental Workflows

CCK-A Receptor Signaling Pathway

The binding of the endogenous agonist, cholecystokinin (CCK), to the CCK-A receptor initiates a cascade of intracellular events. The primary pathway involves the activation of a Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological responses associated with CCK-A receptor activation.

CCKA_Signaling_Pathway CCK CCK CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_store Ca2+ Ca2_cyto Cytosolic Ca2+ Increase Ca2_store->Ca2_cyto Release Response Physiological Response Ca2_cyto->Response PKC->Response Inhibitor CCK-A Receptor Inhibitor 1 Inhibitor->CCKAR Blocks Binding_Assay_Workflow prep Prepare CCK-A Receptor Membranes assay_setup Set up 96-well plate: - Buffer - Radioligand - Inhibitor dilutions prep->assay_setup incubation Add membranes and incubate to equilibrium assay_setup->incubation filtration Filter to separate bound and free radioligand incubation->filtration counting Quantify bound radioactivity with a scintillation counter filtration->counting analysis Analyze data: - Plot dose-response curve - Determine IC50 - Calculate Ki counting->analysis Calcium_Flux_Workflow cell_plating Plate CCK-A Receptor Expressing Cells dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading inhibitor_add Add dilutions of This compound dye_loading->inhibitor_add measurement Measure baseline fluorescence, inject agonist, and record fluorescence change inhibitor_add->measurement analysis Analyze data: - Calculate % inhibition - Plot dose-response curve - Determine functional IC50 measurement->analysis

References

A Technical Guide to the Structure-Activity Relationship of CCK-A Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for inhibitors of the Cholecystokinin-A (CCK-A) receptor, also known as the CCK1 receptor. The CCK-A receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target due to its role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastrointestinal motility.[1][2][3][4] Understanding the intricate relationship between the chemical structure of a compound and its ability to inhibit this receptor is paramount for the rational design of novel therapeutics for conditions such as gastrointestinal disorders, obesity, and certain types of cancer.[5][6][7]

Overview of CCK-A Receptor and its Signaling Pathway

The CCK-A receptor is primarily located in peripheral tissues, including the pancreas, gallbladder, and specific regions of the central nervous system.[1][2] It exhibits high affinity for sulfated cholecystokinin peptides, such as CCK-8.[8] Upon binding of an agonist like CCK, the CCK-A receptor, which is coupled to Gq/11 proteins, activates the Phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), culminating in a physiological response.[9][10]

CCKA_Signaling_Pathway cluster_membrane Plasma Membrane CCKA CCK-A Receptor (CCK1R) Gq Gq/11 CCKA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CCK CCK (Agonist) CCK->CCKA Binds Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca_Store->Ca_Release Response Physiological Response Ca_Release->Response Increased Intracellular Ca2+ PKC->Response Phosphorylation of substrates SAR_Workflow cluster_screening In Vitro Screening & Validation cluster_invivo In Vivo Evaluation A Compound Library (Primary Screening) B Functional Assay (e.g., Calcium Flux, IP-One) A->B Test C Hit Identification B->C Analyze Data C->A No Hits D Radioligand Binding Assay C->D Validate Hits E Determine Affinity (Ki) & Selectivity (vs CCK-B) D->E Calculate F Lead Compound E->F Select Lead G Animal Models (e.g., Gastric Emptying, Satiety) F->G Test H Pharmacodynamic & Pharmacokinetic Studies G->H Evaluate

References

An In-depth Technical Guide on the Mechanism of Action of Devazepide, a CCK-A Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Devazepide, a potent and selective antagonist of the Cholecystokinin-A (CCK-A) receptor. This document details its binding characteristics, impact on downstream signaling pathways, and includes relevant quantitative data and experimental protocols.

Core Mechanism of Action

Devazepide, also known as L-364,718 or MK-329, is a non-peptide antagonist that selectively targets the CCK-A receptor.[1] It functions as a competitive antagonist, binding to the receptor and preventing the physiological actions of cholecystokinin (CCK).[2] The CCK-A receptor, predominantly found in peripheral tissues such as the gallbladder, pancreas, and small intestine, is a G protein-coupled receptor (GPCR) that plays a crucial role in various gastrointestinal functions.[1][3]

Upon binding to the CCK-A receptor, Devazepide inhibits CCK-induced downstream signaling.[1] Structural studies have revealed that Devazepide binds within a pocket formed by helices II-VII and extracellular loops 2 and 3 of the receptor. Key interactions include hydrogen bonds with residue N333 and a π–cation interaction with R336, which are critical for its high affinity.[4] By occupying this binding site, Devazepide prevents the conformational changes necessary for receptor activation and subsequent G-protein coupling.

Downstream Signaling Pathways

The CCK-A receptor primarily couples to Gq and Gs G-proteins.[5] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[6][8]

Devazepide, by blocking the CCK-A receptor, effectively inhibits these signaling cascades. This blockade prevents CCK-induced effects such as gallbladder contraction, pancreatic enzyme secretion, and insulin secretion.[1][8]

Visualization of the Signaling Pathway

The following diagram illustrates the CCK-A receptor signaling pathway and the inhibitory action of Devazepide.

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gs Gs Pathway CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates Devazepide Devazepide Devazepide->CCKAR Binds & Inhibits Gq Gq CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA Activation cAMP->PKA

CCK-A receptor signaling and Devazepide's inhibitory action.

Quantitative Data

The following tables summarize key quantitative data for Devazepide.

Table 1: Binding Affinity of Devazepide

Parameter Species/Tissue Value Reference
IC50 Rat Pancreas 81 pM [2]
IC50 Bovine Gallbladder 45 pM [2]

| IC50 | Guinea Pig Brain | 245 nM |[2] |

Table 2: In Vitro and In Vivo Effects

Effect Model Dose/Concentration Result Reference
Inhibition of Cell Growth Ewing Tumor Cells (in vitro) 10 µM 85-88% inhibition [9]
Reduction of Tumor Growth Mouse Xenograft (Ewing Tumor) Not specified 40% reduction [9]
Antagonism of CCK-8 Anorectic Effect Rats 0.03 µmol/kg (IP) Significant reversal [10]

| Impairment of Conditioned Reward | Rats | 0.1 mg/kg | Blocked acquisition |[11] |

Experimental Protocols

1. Radioligand Binding Assay

This protocol is used to determine the binding affinity of Devazepide for the CCK-A receptor.[12][13]

  • Cell/Membrane Preparation:

    • Culture cells expressing the CCK-A receptor to 80-85% confluency.[14]

    • For membrane preparations, homogenize cells or tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]

    • Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[15]

  • Assay Procedure:

    • In a 96-well plate, add the cell/membrane preparation, a fixed concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8), and varying concentrations of unlabeled Devazepide.[14][15]

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[15]

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.[13]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[15]

    • Quantify the radioactivity on the filters using a scintillation counter.[14]

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of unlabeled CCK.[14]

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the Devazepide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[15]

2. Calcium Mobilization Assay

This functional assay measures the ability of Devazepide to inhibit CCK-induced intracellular calcium release.[16][17]

  • Cell Preparation:

    • Plate cells expressing the CCK-A receptor in a 96-well plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.[17]

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of Devazepide to the wells and incubate for a short period.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add a fixed concentration of CCK-8 to stimulate the cells and immediately begin recording fluorescence intensity over time.[17]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of Devazepide.

    • Plot the response as a percentage of the maximal CCK-8 response against the logarithm of the Devazepide concentration to determine the IC50 for inhibition of calcium mobilization.

References

"CCK-A receptor inhibitor 1" binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Binding Affinity and Kinetics of a Cholecystokinin-A (CCK-A) Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of a specific cholecystokinin-A (CCK-A) receptor antagonist, referred to as "CCK-A receptor inhibitor 1". The document details its binding affinity, discusses the principles of binding kinetics, outlines relevant experimental protocols, and illustrates the associated signaling pathways.

Introduction to the CCK-A Receptor and its Inhibitors

The cholecystokinin-A (CCK-A) receptor, also known as CCK1, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2] Primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract, it is also found in specific regions of the central nervous system.[1] The CCK-A receptor is a key mediator of pancreatic enzyme secretion, gallbladder contraction, and gastric emptying.[2] Consequently, potent and selective antagonists of the CCK-A receptor are valuable tools for studying its physiological functions and hold therapeutic potential for various gastrointestinal disorders.[1][3]

"this compound" is a non-peptide, naphthyl sulfone derivative that has been identified as an antagonist of the CCK-A receptor.[4][5][6][7] This guide will delve into the specifics of its interaction with the receptor.

Binding Affinity and Kinetics

The interaction of an inhibitor with its target receptor is characterized by its binding affinity and kinetics. Affinity describes the strength of the binding at equilibrium, while kinetics describes the rates of association and dissociation.

Binding Affinity of this compound

The binding affinity of "this compound" for the CCK-A receptor has been determined, and is presented in Table 1. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundParameterValueReceptor Source
This compoundIC50340 nMNot Specified
Table 1: Binding Affinity of this compound.[4][5][6][7]
Binding Kinetics

Binding kinetics provide a more dynamic picture of the drug-receptor interaction, detailing the rate at which the inhibitor binds to the receptor (association rate constant, k_on_) and the rate at which it dissociates (dissociation rate constant, k_off_). These parameters are crucial for understanding the duration of action and the potential for insurmountable antagonism.

Specific kinetic data (k_on_ and k_off_) for "this compound" are not publicly available at this time. However, to provide context, Table 2 includes binding affinity data for other well-characterized non-peptide CCK-A receptor antagonists. It is important to note that one of these, loxiglumide, has been observed to be in a slowly dissociating state, suggesting a low k_off_ value.[8]

CompoundParameterValueReceptor Source
DevazepideIC5081 pMRat Pancreatic CCK
DevazepideIC5045 pMBovine Gallbladder CCK
DevazepideIC50245 nMGuinea Pig Brain CCK
LoxiglumidepA2~7.0Isolated Human Gallbladder
Table 2: Comparative Binding Affinities of Other Non-Peptide CCK-A Receptor Antagonists.[9][10]

Experimental Protocols

The determination of binding affinity and kinetics relies on robust experimental methodologies. The following sections detail a representative protocol for a competitive radioligand binding assay, a common method for determining IC50 values, and an overview of Surface Plasmon Resonance (SPR) for kinetic analysis.

Competitive Radioligand Binding Assay

This protocol is a synthesized representation of standard methods for determining the binding affinity of a test compound for the CCK-A receptor.

Objective: To determine the IC50 value of "this compound" by measuring its ability to compete with a radiolabeled ligand for binding to the CCK-A receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human CCK-A receptor.

  • Radioligand: A high-affinity CCK-A receptor radioligand (e.g., [3H]devazepide or [125I]CCK-8).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled CCK-A receptor antagonist (e.g., devazepide).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Prepare Receptor Membranes Incubate Incubate Receptor Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Radioligand Filter->Wash Count Quantify Radioactivity using Scintillation Counter Wash->Count Analyze Analyze Data to Determine IC50 Count->Analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation:

    • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

    • Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd value.

    • Prepare serial dilutions of "this compound" in assay buffer.

  • Incubation:

    • In a 96-well plate, add the receptor membranes, the radioligand, and varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a saturating concentration of the unlabeled control antagonist.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that can measure the real-time binding of an analyte (e.g., an inhibitor) to a ligand (e.g., the receptor) immobilized on a sensor chip. This method allows for the direct determination of both k_on_ and k_off_. While a detailed protocol is beyond the scope of this guide, the general principle involves immobilizing the purified and stabilized CCK-A receptor on a sensor chip and then flowing different concentrations of the inhibitor over the surface. The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is monitored over time to generate association and dissociation curves.

CCK-A Receptor Signaling Pathways

The CCK-A receptor, upon agonist binding, undergoes a conformational change that allows it to activate intracellular signaling cascades. The primary signaling pathway involves coupling to Gq proteins. However, evidence also suggests coupling to Gs and the activation of other downstream effectors.

G CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Agonist Binding Gq Gαq CCKAR->Gq Primary Coupling Gs Gαs CCKAR->Gs Alternative Coupling MAPK MAPK Pathway (e.g., pERK) CCKAR->MAPK Activates PI3K_AKT PI3K/AKT Pathway CCKAR->PI3K_AKT Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates PKC->MAPK Activates Cellular_Response Cellular Responses (e.g., Enzyme Secretion, Contraction) PKC->Cellular_Response cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response MAPK->Cellular_Response PI3K_AKT->Cellular_Response Inhibitor1 This compound Inhibitor1->CCKAR Antagonist Binding (Blocks Activation)

Caption: CCK-A receptor signaling pathways and the point of action for an antagonist.

Pathway Description:

  • Primary Gq Pathway: Upon agonist binding, the CCK-A receptor primarily couples to Gq proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and the elevated calcium, along with DAG, activates protein kinase C (PKC).

  • Alternative Gs Pathway: The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).

  • Other Downstream Effectors: The CCK-A receptor has been shown to activate other important signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK) and the PI3K/AKT pathway. These pathways are critical in regulating cell growth, proliferation, and survival.

"this compound" acts by competitively binding to the CCK-A receptor, thereby preventing the binding of the endogenous agonist CCK and inhibiting the initiation of these downstream signaling cascades.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physiological Role of the Cholecystokinin-A (CCK-A) Receptor in Satiety

Executive Summary

Cholecystokinin (CCK) is a crucial gut-derived peptide hormone that plays a pivotal role in the short-term regulation of food intake, acting as a key physiological satiety signal.[1][2] Its effects are predominantly mediated through the cholecystokinin-A (CCK-A) receptor, also known as the CCK1 receptor, a G protein-coupled receptor (GPCR) found in high density on peripheral vagal afferent neurons.[2][3][4] Upon binding CCK, the CCK-A receptor initiates a cascade of intracellular signaling events that transmit satiety information to the hindbrain, ultimately leading to meal termination.[1][5] Understanding the intricate mechanisms of CCK-A receptor function is paramount for developing novel therapeutic strategies targeting obesity and eating disorders. This document provides a comprehensive technical overview of the CCK-A receptor's physiological role in satiety, detailing its mechanism of action, downstream signaling pathways, and the experimental evidence supporting its function.

Mechanism of Action: From Gut to Brain

The satiety-inducing action of CCK is initiated by the ingestion of nutrients, particularly fats and proteins, which stimulate its release from enteroendocrine I-cells in the proximal small intestine.[4][6]

  • CCK Release and Paracrine Action : Released CCK acts locally in a paracrine fashion on CCK-A receptors expressed on the terminals of vagal afferent fibers that innervate the stomach and duodenum.[4][5][7] This paracrine mode of action is considered the primary physiological pathway for CCK-induced satiety.[4]

  • Vagal Afferent Activation : The binding of CCK to these receptors depolarizes the vagal afferent neurons, generating action potentials.[5] These electrical signals are then transmitted to the hindbrain.

  • Central Processing : The vagal afferent signals terminate in the nucleus of the solitary tract (NTS) in the hindbrain.[1] The NTS integrates this information, leading to the conscious sensation of fullness and the subsequent decision to stop eating.[1] Activation of NMDA-type glutamate receptors in the hindbrain is a necessary step for CCK to exert its food intake-reducing effects.[8][9]

This gut-brain signaling axis is a fundamental component of short-term appetite control.

G Logical Flow of CCK-A Receptor Mediated Satiety cluster_gut Gastrointestinal Tract cluster_brain Central Nervous System Food Food Ingestion (Fat & Protein) ICells Intestinal I-Cells Food->ICells stimulates CCK CCK Release ICells->CCK secrete CCKAR CCK-A Receptor CCK->CCKAR binds to (Paracrine Action) Vagal Vagal Afferent Neurons CCKAR->Vagal located on NTS Nucleus of the Solitary Tract (NTS) in Hindbrain CCKAR->NTS transmits signal via vagal afferents to Satiety Sensation of Satiety NTS->Satiety processes signal, leading to MealEnd Meal Termination Satiety->MealEnd results in

Logical relationship between CCK release and meal termination.

Intracellular Signaling Pathways

The CCK-A receptor is a classic GPCR that couples to multiple G proteins, primarily Gq and Gs, to initiate complex intracellular signaling cascades.[10][11] This dual signaling capacity allows for a nuanced and robust cellular response to CCK.

  • Gq/11 Pathway : Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 : Binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²+).[10]

    • DAG : Activates protein kinase C (PKC), which can modulate receptor function and other downstream targets.[3][12]

  • Gs Pathway : Activation of the Gs protein stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[10] PKA can phosphorylate various targets, including ion channels.[3][10]

The combined action of these pathways leads to an increase in intracellular Ca²⁺ concentration, both through release from internal stores and influx through L-type voltage-dependent Ca²⁺ channels, which is a critical event for neuronal activation.[10][13] Studies in isolated nodose ganglion cells show that low (pM) concentrations of CCK evoke Ca²⁺ oscillations, while higher (nM) concentrations elicit a sustained Ca²⁺ plateau, suggesting different affinity states of the receptor mediate distinct signaling patterns.[13]

CCK-A Receptor Downstream Signaling Cascade cluster_Gq Gq Pathway cluster_Gs Gs Pathway CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR binds Gq Gq Protein CCKAR->Gq activates Gs Gs Protein CCKAR->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Ca_total ↑ Intracellular [Ca²⁺] Ca_release->Ca_total AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel phosphorylates/ modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Ca_total Depolarization Neuronal Depolarization & Signal Transmission Ca_total->Depolarization

CCK-A receptor signaling pathways leading to neuronal activation.

Quantitative Data from Key Satiety Experiments

The role of the CCK-A receptor in satiety is substantiated by extensive pharmacological and genetic studies. Administration of CCK reduces food intake, an effect that is blocked by CCK-A receptor antagonists and absent in animals lacking the receptor.

Table 1: Effect of Exogenous CCK-8 on Food Intake in Wild-Type vs. CCK-A Receptor Knockout (CCK-AR-/-) Mice
CCK-8 Dose (µg/kg BW)Mean Food Intake (ml) in Wild-Type Mice (±SEM)% Inhibition vs. SalineMean Food Intake (ml) in CCK-AR-/- Mice (±SEM)% Inhibition vs. Saline
0 (Saline)1.0 ± 0.1-1.1 ± 0.1-
10.6 ± 0.140%1.0 ± 0.19%
100.3 ± 0.1 70%1.1 ± 0.10%
300.1 ± 0.0590%1.0 ± 0.19%
Data are for a 15-minute cumulative intake of a liquid diet. Significance vs. saline: P < 0.05, **P < 0.01. Data synthesized from Kopin et al., JCI, 1999.[14]
Table 2: Effect of CCK-A Receptor Antagonists on Food Intake
Study SpeciesAntagonistAntagonist Dose (µg/kg)Effect on Food IntakeKey FindingReference
RatL-364,718 (Devazepide)10-100Dose-dependently blocked CCK-induced intake inhibition.CCK's satiety effect is mediated by type A receptors.Reidelberger et al., 1992[15][16]
RatL-364,718 (Devazepide)32 & 100Significantly increased glucose intake alone.Endogenous CCK tonically contributes to satiety.Reidelberger et al., 1992[16]
HumanLoxiglumide10 mg/kg/h (IV)No significant increase in food intake.In this study, blocking CCK-A receptors did not affect satiety in lean or obese women.Lieverse et al., 1995[17]
HumanLoxiglumide22 µmol/kg/h (IV)10% significant increase in calorie intake.Supports the role of endogenous CCK as a physiological satiety factor in humans.Lieverse et al., 1993[18]

Note: The conflicting results in human studies with loxiglumide highlight the complexity of appetite regulation and potential differences in experimental conditions.

Detailed Methodologies for Key Experiments

Reproducible and rigorous experimental design is critical for studying the CCK-A receptor's role in satiety. Below are summarized protocols for common experimental approaches.

In Vivo Food Intake Studies in Rodents

This protocol assesses the effect of exogenous compounds on short-term food consumption.

G Experimental Workflow for a Rodent Food Intake Study A 1. Animal Acclimation - Single housing - Acclimate to diet (e.g., liquid Ensure) - Handle daily B 2. Fasting - Overnight fast (e.g., 12-16 hours) - Water ad libitum A->B C 3. Drug Administration - Intraperitoneal (IP) injection - Groups: Vehicle (Saline), CCK-8, Antagonist, Antagonist + CCK-8 B->C D 4. Food Presentation - Immediately post-injection - Provide pre-weighed amount of palatable food C->D E 5. Data Collection - Measure cumulative food intake at set intervals (e.g., 15, 30, 60 minutes) D->E F 6. Analysis - Compare intake between groups - Statistical analysis (e.g., ANOVA) E->F

Workflow for in vivo satiety experiments in rodents.

Protocol Steps:

  • Animal Preparation : Male mice (e.g., 129/SvEv) or rats are individually housed and acclimated to the experimental conditions and diet (e.g., chocolate-flavored Ensure or a high-fat diet) to ensure stable baseline intake.[14]

  • Fasting : Animals are typically fasted overnight (12-18 hours) to ensure they are motivated to eat, but have ad libitum access to water.[14]

  • Drug Administration : Test compounds are administered, commonly via intraperitoneal (IP) injection.[14][15] A typical design includes a vehicle control (e.g., saline), a CCK agonist (e.g., CCK-8, 1-30 µg/kg), a CCK-A antagonist (e.g., L-364,718, 10-100 µg/kg), and a co-administration group to test for blockade of the agonist effect.[14][15]

  • Measurement of Food Intake : Immediately after injection, animals are presented with a pre-weighed amount of the test diet.[14] The amount consumed is measured at specific time points (e.g., 15, 30, 60, and 120 minutes) by weighing the remaining food.

  • Data Analysis : Food intake is calculated and expressed as ml or g consumed. Data are analyzed using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to compare different treatment groups.

Calcium Imaging of Vagal Afferent Neurons

This in vitro technique directly visualizes the response of primary sensory neurons to CCK-A receptor activation.

Protocol Steps:

  • Neuron Dissociation : Nodose ganglia, which contain the cell bodies of vagal afferent neurons, are dissected from rats.[3] The ganglia are enzymatically and mechanically dissociated to yield a single-cell suspension.

  • Cell Culture : Neurons are plated on coated coverslips and cultured for a short period (e.g., 24-48 hours).

  • Fluorescent Dye Loading : Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM. The dye's fluorescence properties change upon binding to Ca²⁺.

  • Imaging and Stimulation : Coverslips are mounted on an inverted microscope equipped for fluorescence imaging. A baseline fluorescence is recorded before cells are perfused with solutions containing CCK-8 (e.g., 10 pM to 1 nM) or other test compounds.[13]

  • Data Acquisition and Analysis : Changes in intracellular Ca²⁺ concentration are measured by recording the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 340/380 nm for Fura-2).[19] The magnitude, duration, and pattern (e.g., transient, sustained, or oscillatory) of the Ca²⁺ response are analyzed to characterize the receptor's signaling properties.[13]

Western Blot Analysis for Receptor Expression and Signaling

Western blotting is used to detect the presence of the CCK-A receptor protein in tissue homogenates and to study downstream signaling events (e.g., protein phosphorylation).

Protocol Steps:

  • Tissue Preparation : Tissue of interest (e.g., nodose ganglia, hindbrain) is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification : The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting :

    • The membrane is blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the CCK-A receptor or a downstream signaling protein (e.g., anti-pERK).[8][21][22]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager. The band intensity corresponds to the amount of target protein.[22]

Immunohistochemistry (IHC) for Receptor Localization

IHC allows for the visualization of the CCK-A receptor protein within its native tissue architecture, revealing its specific cellular and subcellular location.

Protocol Steps:

  • Tissue Preparation : Animals are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The tissue of interest (e.g., gastrointestinal tract, brain) is dissected, post-fixed, and processed for either frozen or paraffin-embedded sectioning.[23][24]

  • Sectioning : The tissue is cut into thin sections (e.g., 5-20 µm) using a cryostat or microtome and mounted on microscope slides.

  • Antigen Retrieval : For paraffin sections, slides are heated in a retrieval buffer to unmask the antigenic epitope.[23]

  • Immunostaining :

    • Sections are permeabilized (if necessary) and blocked to prevent non-specific binding.

    • Slides are incubated with a specific primary antibody against the CCK-A receptor.[25]

    • After washing, a labeled secondary antibody (e.g., fluorescent- or enzyme-conjugated) is applied.

  • Visualization : For fluorescent IHC, slides are viewed with a fluorescence microscope. For chromogenic IHC, a substrate is added to produce a colored precipitate, which is then viewed with a light microscope.[24] This allows for precise localization of the receptor, for example, to the membranes of myenteric ganglion cells or chief cells in the gastric mucosa.[25]

Conclusion and Future Directions

The cholecystokinin-A receptor is unequivocally a central player in the physiological control of short-term satiety.[14][26] Its activation by endogenously released CCK initiates a well-defined gut-brain signaling pathway that culminates in meal termination. While its role in short-term food intake is well-established, its utility as a long-term anti-obesity target has been challenging, partly due to the short half-life of CCK and potential for compensatory eating behaviors.[14][27]

Future research and drug development efforts may focus on:

  • Biased Agonists : Developing ligands that selectively activate satiety-promoting signaling pathways while avoiding those that may cause side effects.[11]

  • Positive Allosteric Modulators (PAMs) : Creating compounds that enhance the effect of endogenous CCK only when it is naturally released during a meal, offering a more physiological and potentially safer therapeutic window.[27]

  • Combination Therapies : Exploring the synergistic effects of CCK-A receptor agonists with other appetite-regulating hormones like amylin or GLP-1.[11]

A continued in-depth understanding of CCK-A receptor physiology and pharmacology remains a promising avenue for addressing the complex challenge of obesity.

References

CCK-A receptor signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cholecystokinin-A (CCK-A) Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cholecystokinin-A (CCK-A) receptor, also known as CCK1R, is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, satiety, and gastrointestinal motility.[1][2] As a key regulator of digestive functions and a potential therapeutic target for metabolic diseases, a thorough understanding of its signaling mechanisms is crucial for drug discovery and development.[3] This technical guide provides a comprehensive overview of the core signaling pathways initiated by the CCK-A receptor, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate comparative analysis.

Core Signaling Pathways

The CCK-A receptor exhibits signaling promiscuity, coupling to multiple G protein subtypes, primarily Gq/11, Gs, and to a lesser extent, Gi. This pleiotropic coupling allows for the activation of a diverse array of downstream intracellular signaling cascades.[3][4][5] Additionally, the CCK-A receptor can signal through β-arrestin-dependent pathways.

Gq/11-Mediated Pathway

The canonical and predominant signaling pathway for the CCK-A receptor is mediated through the Gq/11 family of G proteins.[6] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] The subsequent increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates a multitude of downstream targets, leading to various cellular responses.[8]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK_A CCK-A Receptor Gq Gq/11 CCK_A->Gq CCK-8s binding PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Ca2->PKC co-activates Downstream Downstream Targets PKC->Downstream phosphorylates Ca2_Store Ca²⁺ Store IP3R->Ca2_Store opens Ca2_Store->Ca2 release

Gq-Mediated Signaling Pathway
Gs-Mediated Pathway

The CCK-A receptor can also couple to the stimulatory G protein, Gs.[9] Upon activation, the α-subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7] cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates various downstream substrates, including transcription factors, to modulate gene expression and other cellular functions.[7]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_A CCK-A Receptor Gs Gs CCK_A->Gs CCK-8s binding AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates

Gs-Mediated Signaling Pathway
β-Arrestin-Mediated Pathway

Following agonist binding and GPCR kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins can be recruited to the CCK-A receptor.[10] This recruitment can lead to receptor desensitization and internalization.[10] Furthermore, β-arrestin can act as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinases (ERK1/2).[10]

Beta_Arrestin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_A_P Phosphorylated CCK-A Receptor B_Arrestin β-Arrestin CCK_A_P->B_Arrestin recruits ERK_Cascade ERK Signaling Cascade B_Arrestin->ERK_Cascade activates Internalization Receptor Internalization B_Arrestin->Internalization mediates Cellular_Response Cellular Response (e.g., Gene Expression) ERK_Cascade->Cellular_Response leads to

β-Arrestin-Mediated Signaling

Quantitative Data

The following tables summarize key quantitative parameters for CCK-A receptor ligands and their signaling outputs.

Table 1: Ligand Binding Affinities (Ki) for CCK-A Receptor

LigandKi (nM)Species/SystemReference
CCK-8~0.6-1Not specified[11]
Devazepide~0.1 (pKB 9.98)Guinea-pig[12]
Lorglumide~25.7 (pKB 7.59)Guinea-pig[12]
Loxiglumide~85.1 (pKB 7.07)Guinea-pig[12]

Table 2: Agonist Potencies (EC50) for CCK-A Receptor-Mediated Signaling

AgonistSignaling PathwayEC50 (nM)Species/SystemReference
CCK-8sGq (Ca2+ mobilization)~1000-fold more potent than GsHEK293s cells[9]
CCK-8sGs (cAMP production)-HEK293s cells[9]
CCK-8Ileum Contraction0.207Guinea-pig[13]

Experimental Protocols

Detailed methodologies for key experiments used to study CCK-A receptor signaling are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors, or the inhibitory constant (Ki) of a competing ligand.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing CCK-A Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand (e.g., [³H]CCK-8) ± Unlabeled Competitor Prepare_Membranes->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (e.g., Scatchard or Non-linear Regression) Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Methodology:

  • Cell Culture and Membrane Preparation: Culture cells expressing the CCK-A receptor. Harvest cells and homogenize in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[14][15]

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled ligand (e.g., [³H]devazepide) and varying concentrations of the unlabeled competitor drug. For saturation binding, use increasing concentrations of the radioligand.[14][16]

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1]

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[1]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[14]

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to determine Ki or Kd and Bmax values.[16]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed Cells Expressing CCK-A Receptor in a Multi-well Plate Start->Seed_Cells Load_Dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Stimulate Stimulate Cells with CCK-A Agonist Load_Dye->Stimulate Measure_Fluorescence Measure Fluorescence Intensity Over Time (e.g., FLIPR) Stimulate->Measure_Fluorescence Analyze Analyze Data (Calculate EC₅₀) Measure_Fluorescence->Analyze End End Analyze->End

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Seeding: Seed cells expressing the CCK-A receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[17][18]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.[19]

  • Agonist Addition: Prepare a plate with various concentrations of the CCK-A receptor agonist.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to add the agonist to the cell plate and simultaneously measure the fluorescence intensity over time.[17][19]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[18]

cAMP Assay

This assay quantifies the amount of cyclic AMP produced upon activation of the Gs pathway.

cAMP_Assay_Workflow Start Start Treat_Cells Treat Cells Expressing CCK-A Receptor with Agonist (and a Phosphodiesterase Inhibitor) Start->Treat_Cells Lyse_Cells Lyse Cells to Release Intracellular cAMP Treat_Cells->Lyse_Cells Perform_Immunoassay Perform Competitive Immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Perform_Immunoassay Measure_Signal Measure Signal (e.g., Fluorescence, Luminescence) Perform_Immunoassay->Measure_Signal Analyze Analyze Data against a cAMP Standard Curve Measure_Signal->Analyze End End Analyze->End

cAMP Assay Workflow

Methodology:

  • Cell Treatment: Culture cells expressing the CCK-A receptor in a multi-well plate. Treat the cells with the agonist of interest in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[20]

  • Cell Lysis: Lyse the cells using a lysis buffer provided with the assay kit to release the intracellular cAMP.[21]

  • Competitive Immunoassay: Perform a competitive immunoassay. In a typical format, the cAMP from the cell lysate competes with a labeled cAMP conjugate (e.g., HRP- or fluorophore-labeled) for binding to a limited amount of anti-cAMP antibody.[22][23]

  • Signal Detection: After incubation and washing steps, a substrate is added, and the resulting signal (e.g., colorimetric, fluorescent, or luminescent) is measured using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.[21][23]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Quantify the cAMP levels in the samples by interpolating their signals on the standard curve.[22]

ERK Phosphorylation Western Blot

This method is used to detect the activation of the ERK MAP kinase pathway, which can be downstream of both G protein and β-arrestin signaling.

Western_Blot_Workflow Start Start Treat_Cells Treat Cells with Agonist for Various Time Points Start->Treat_Cells Lyse_Cells Lyse Cells and Quantify Protein Concentration Treat_Cells->Lyse_Cells SDS_PAGE Separate Proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer Proteins to a Membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block Membrane to Prevent Non-specific Antibody Binding Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-phospho-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal using Chemiluminescence Secondary_Ab->Detect Reprobe Strip and Reprobe for Total ERK (Loading Control) Detect->Reprobe End End Reprobe->End

ERK Phosphorylation Western Blot Workflow

Methodology:

  • Cell Treatment and Lysis: Treat cells expressing the CCK-A receptor with the agonist for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[24][25]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]

  • Blocking: Block the membrane with a solution such as 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).[24][26]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[26]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[25]

  • Reprobing: Strip the membrane and reprobe with an antibody against total ERK to serve as a loading control.[8][24]

Conclusion

The CCK-A receptor activates a complex and multifaceted network of intracellular signaling pathways. A detailed understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the scientific community engaged in GPCR research and the development of novel therapeutics targeting the CCK-A receptor. This guide provides a foundational resource to aid in these endeavors.

References

An In-depth Technical Guide to the Hydrophobic Sidechains of CCK-A Receptor Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the hydrophobic sidechains of "CCK-A receptor inhibitor 1," a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. This document details the quantitative analysis of its structure-activity relationship, the experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also identified as Compound 7c in the original synthesizing literature, is a naphthyl sulfone derivative that demonstrates significant inhibitory activity against the CCK-A receptor with a reported IC50 of 340 nM[1][2]. The CCK-A receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. Its modulation has been a therapeutic target for digestive disorders and appetite control. The inhibitory potency of this compound is notably attributed to its distinct hydrophobic sidechains, the focus of this guide.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Compound Name This compound (Compound 7c)[2]
CAS Number 137004-80-9[3][4]
Molecular Formula C25H35NO6S[2]
Molecular Weight 477.61 g/mol [2]
Chemical Class Naphthyl sulfone derivative[2][4]
Target Cholecystokinin-A (CCK-A) Receptor[1][2]
Inhibitory Potency (IC50) 340 nM[1][2]

Analysis of Hydrophobic Sidechains

The chemical structure of this compound reveals several sidechains that contribute to its overall hydrophobicity and, consequently, its binding affinity to the CCK-A receptor. The key hydrophobic moieties are:

  • Naphthyl Group: This large, bicyclic aromatic system is a major contributor to the molecule's hydrophobicity, likely engaging in π-π stacking or hydrophobic interactions within the receptor's binding pocket.

  • Dipentylamino Group: The two pentyl chains attached to the amide nitrogen provide significant lipophilicity. Structure-activity relationship (SAR) studies on related compounds have shown that the length and branching of these alkyl chains are critical for potent CCK-A antagonism.

  • Propoxy Group: The propoxy group attached to the pentylamino side chain further enhances the hydrophobic character of that region of the molecule.

The strategic placement of these hydrophobic groups is crucial for the inhibitor's ability to occupy the lipophilic pockets within the transmembrane domains of the CCK-A receptor, thereby preventing the binding of the endogenous ligand, cholecystokinin (CCK).

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

Synthesis of this compound (Compound 7c)

The synthesis of this compound is a multi-step process that involves the formation of the core naphthyl sulfone structure followed by the addition of the amide side chain. A generalized synthetic scheme is as follows:

  • Preparation of the Naphthyl Sulfone Precursor: The synthesis typically starts with the reaction of a substituted naphthalene with a sulfur-containing reagent to form the naphthyl sulfonyl chloride.

  • Coupling with an Amino Acid Derivative: The naphthyl sulfonyl chloride is then reacted with an appropriate amino acid ester to form the sulfonamide linkage.

  • Amide Formation: The carboxylic acid of the amino acid moiety is activated and then coupled with N,N-dipentyl-3-aminopropanol to introduce the dipentylamino and propoxy sidechains.

  • Final Deprotection: Any protecting groups used during the synthesis are removed to yield the final compound, this compound.

Detailed, step-by-step synthetic procedures and characterization data (NMR, Mass Spectrometry, etc.) would be found in the original publication by Ajisawa et al. (1996) in Yakugaku Zasshi.

CCK-A Receptor Binding Assay (IC50 Determination)

The inhibitory potency of this compound is determined using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the CCK-A receptor (e.g., rat pancreatic membranes).

  • Radioligand: [125I]CCK-8 or a similar high-affinity radiolabeled CCK-A agonist.

  • This compound (Compound 7c) at various concentrations.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and a small percentage of bovine serum albumin (BSA).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, a fixed amount of the CCK-A receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled inhibitor (this compound).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma or beta scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the inhibitor. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the specifically bound radioligand.

Visualizations

CCK-A Receptor Signaling Pathway

The CCK-A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like CCK, it initiates a signaling cascade that leads to an increase in intracellular calcium.

CCK_A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK CCK (Agonist) CCKAR CCK-A Receptor CCK->CCKAR Binds Gq Gq CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Physiological_Response Physiological Response (e.g., Enzyme Secretion) Ca_cyto->Physiological_Response Mediates PKC->Physiological_Response Phosphorylates Targets Inhibitor CCK-A Receptor Inhibitor 1 Inhibitor->CCKAR Blocks Binding

Caption: CCK-A Receptor Gq Signaling Pathway and Point of Inhibition.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.

IC50_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare CCK-A Receptor Membrane Homogenate D Incubate Membranes, Radioligand, and Inhibitor at 37°C A->D B Prepare Serial Dilutions of Inhibitor 1 B->D C Prepare Radioligand ([¹²⁵I]CCK-8) Solution C->D E Separate Bound and Free Ligand via Filtration D->E F Wash Filters to Remove Non-specific Binding E->F G Measure Radioactivity (Scintillation Counting) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Fit Data to Sigmoidal Dose-Response Curve H->I J Determine IC₅₀ Value I->J

Caption: Workflow for Determining the IC50 of a CCK-A Receptor Inhibitor.

Conclusion

The hydrophobic sidechains of this compound, particularly the naphthyl and dipentylamino moieties, are integral to its potent inhibitory activity. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers in the field of drug discovery and development targeting the CCK-A receptor. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for further investigation and development of novel CCK-A receptor antagonists.

References

A Technical Guide to Cholecystokinin A Receptor (CCKAR) Function in Pancreatic Acinar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

The cholecystokinin A receptor (CCKAR), also known as CCK1R, is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the physiological functions of pancreatic acinar cells.[1][2] These cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting a wide array of digestive enzymes.[3] Upon stimulation by its principal ligand, the hormone cholecystokinin (CCK), the CCKAR initiates a complex network of intracellular signaling cascades.[4] These pathways meticulously control not only the primary function of enzyme secretion via exocytosis but also modulate other vital cellular processes, including protein synthesis, gene expression, and cytoskeletal organization.[4][5]

This technical guide provides an in-depth examination of CCKAR function in pancreatic acinar cells, focusing on its signaling mechanisms, functional outcomes, and the experimental methodologies used for its study. It is designed to serve as a comprehensive resource for professionals engaged in gastrointestinal research and drug development.

Receptor Characteristics and Ligand Binding

The CCKAR in rodent pancreatic acini has been extensively characterized. It exists in at least two different affinity states: a high-affinity state and a low-affinity state, which appear to be coupled to distinct cellular responses.[6] Low, physiological concentrations of CCK primarily occupy the high-affinity receptors to stimulate enzyme secretion, while higher, supraphysiological concentrations engage low-affinity receptors, leading to an inhibition of secretion.[7][8] The binding affinity of CCK and its analogs to pancreatic membranes has been quantified in several studies.

Table 1: Quantitative Binding Characteristics of CCK Receptors in Pancreatic Tissue

Preparation Ligand/Antagonist Affinity (Kd) Species Reference
Purified Mouse Pancreatic Acini Membranes CCK8 1.8 nM Mouse [9]
Rat Pancreatic Acini CCK-8 (High-affinity site) 0.68 nM Rat [6]
Rat Pancreatic Acini CCK-8 (Low-affinity site) 656 nM Rat [6]
Human Pancreas CCK 0.11 nmol/L Human [10]
Human Pancreas L365,260 (CCK-B Antagonist) 0.18 nmol/L Human [10]

| Human Pancreas | Lorglumide (CCK-A Antagonist) | 8.1 nmol/L | Human |[10] |

Note: While rodent models robustly express functional CCKAR, studies on human pancreatic acinar cells suggest a very low level of receptor expression, with a lack of functional responses like enzyme secretion upon CCK stimulation.[11][12] The human pancreas appears to predominantly express CCK-B receptors.[10][13]

Intracellular Signaling Pathways

CCKAR is distinguished by its ability to couple with multiple, distinct families of heterotrimeric G proteins, making it a model for studying G protein selectivity and promiscuous coupling.[14] This promiscuity allows for the activation of a diverse array of downstream signaling cascades that regulate a complex suite of cellular functions.[4]

Gαq/11-PLC Pathway: The Canonical Route for Enzyme Secretion

The most well-characterized signaling pathway initiated by CCKAR activation is mediated by the Gq/11 family of G proteins.[4][15] This pathway is fundamentally important for stimulating digestive enzyme secretion.[16][17]

  • Activation : CCK binding induces a conformational change in the CCKAR, facilitating its interaction with Gαq/11.[18]

  • PLC Activation : The activated Gαq subunit stimulates Phospholipase C (PLC).[19][20]

  • Second Messenger Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][16]

  • Calcium Mobilization : IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4][21] This results in a rapid increase in intracellular free Ca2+ concentration, which often manifests as oscillatory patterns at physiological agonist concentrations.[3]

  • PKC Activation : DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC) at the plasma membrane.[4][5]

Both the rise in intracellular Ca2+ and the activation of PKC are critical events that converge to trigger the fusion of zymogen granules with the apical plasma membrane, resulting in the exocytosis of digestive enzymes.[5][15]

CCKAR_Signaling CCK CCK CCKAR CCKAR CCK->CCKAR Binds Gq Gαq/11 CCKAR->Gq Activates Gs Gαs CCKAR->Gs Activates G13 Gα13 CCKAR->G13 Activates PLC PLC Gq->PLC Rac1 Rac1 Gq->Rac1 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates PKC_act PKC Activation PKC->PKC_act AC AC Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Secretion Enzyme Secretion (Exocytosis) PKA->Secretion Modulates Protein_Synth Protein Synthesis Gene Expression PKA->Protein_Synth RhoA RhoA G13->RhoA Activates G13->Rac1 Activates Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Rac1->Cytoskeleton ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_act Contributes to Ca2->Secretion Triggers PKC_act->Secretion Promotes

Caption: CCKAR Multimodal Signaling in Pancreatic Acinar Cells.

Other G Protein-Coupled Pathways

Beyond the canonical Gαq pathway, CCKAR also couples to other G protein subtypes, activating parallel signaling cascades that are involved in functions other than secretion, such as protein synthesis, growth, and cytoskeletal dynamics.[4][14]

  • Gαs/cAMP Pathway : In some contexts, particularly at higher CCK concentrations, CCKAR can couple to Gαs, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[22][23] The resulting activation of Protein Kinase A (PKA) is thought to modulate secretion and regulate protein synthesis and gene expression.[22]

  • Gα13/RhoA Pathway : CCKAR activation of Gα13 leads specifically to the activation of the small GTPase RhoA.[18] Rho family GTPases are critical regulators of the actin cytoskeleton, and their activation is involved in the morphological changes required for zymogen granule transport and exocytosis.[18]

  • Gαi Pathway : Evidence also suggests CCKAR coupling to inhibitory G proteins (Gαi), although the downstream effects in acinar cells are less clearly defined compared to other G protein families.[14]

  • MAPK and PI3K-mTOR Pathways : CCK activates all three major mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38) as well as the PI3K-Akt-mTOR pathway.[4][5] These pathways are generally not linked to immediate secretion but are crucial for long-term cellular regulation, including gene expression, cell growth, and the translational control of protein synthesis.[4][5]

Table 2: Functional Responses to CCK Stimulation in Rodent Pancreatic Acini

Response Agonist/Concentration Key Signaling Pathway Reference
Amylase Secretion (Maximal) 100 pM CCK-8 Gαq/11 -> PLC -> IP3/Ca2+ [24][25]
Intracellular Ca2+ Mobilization 10-100 pM CCK Gαq/11 -> PLC -> IP3 [3]
IP3 Accumulation Submaximal CCK + GTP Gαq/11 -> PLC [24]
RhoA Activation 1 nM CCK Gα13 [18]
Rac1 Activation 1 nM CCK Gα13 and Gαq [18]

| cAMP-dependent Protein Kinase Activation | pM to nM CCK | Gαs -> Adenylyl Cyclase |[22] |

Receptor Regulation: Desensitization and Internalization

Prolonged exposure to CCK leads to desensitization, a process that attenuates the cellular response despite the continued presence of the agonist. This is a critical feedback mechanism to prevent overstimulation.

  • Receptor Phosphorylation : A key early event in desensitization is the phosphorylation of serine residues in the third intracellular loop of the CCKAR.[26] This phosphorylation can uncouple the receptor from its associated G proteins.[26]

  • Internalization : In some cell systems, the phosphorylated receptor is internalized into intracellular compartments.[26] However, in native acinar cells, the receptor may remain on the cell surface after agonist occupation, with desensitization occurring through other uncoupling mechanisms.[26]

  • Post-Receptor Modifications : Desensitization can also involve alterations downstream of the receptor. Studies have shown that prolonged stimulation with CCK agonists can lead to decreased IP3 formation, resulting in an attenuated Ca2+ response, even when the IP3 receptor itself remains functional.[27]

Key Experimental Protocols

Studying CCKAR function requires robust methods for isolating acinar cells and measuring their physiological responses. The following are summarized protocols for core experimental procedures.

Isolation of Mouse Pancreatic Acinar Cells

This protocol allows for the rapid isolation of pancreatic acini, which are small clusters of 10-30 cells that retain their physiological architecture.[25][28][29]

  • Tissue Harvest : Euthanize a mouse and surgically remove the pancreas, placing it in ice-cold Hanks' Balanced Salt Solution (HBSS).[30]

  • Digestion : Mince the pancreas into small pieces (1-3 mm³).[30] Transfer the tissue to a sterile tube and perform enzymatic digestion using a solution containing collagenase (e.g., 0.75 mg/ml) in a shaking water bath at 37°C for approximately 15 minutes.[25][31]

  • Mechanical Dissociation : Stop the digestion by adding cold washing buffer. Mechanically disperse the tissue by gently pipetting up and down with progressively smaller pipette tips.[31]

  • Purification : Purify the acini from cellular debris and other cell types through low-speed centrifugation (e.g., 260 g for 1 minute).[31] The denser acini will form a pellet. Repeat this washing step three times.

  • Resuspension : Resuspend the final pellet in a complete culture medium (e.g., Waymouth's medium) and filter through a 100 µm cell strainer to remove larger clumps.[30] The isolated acini are now ready for culture or immediate use in functional assays.[28][32]

Amylase Secretion Assay

This assay provides a global measure of the secretory capacity of isolated pancreatic acini by quantifying the amount of amylase released into the incubation medium.[25]

Amylase_Assay_Workflow start Start: Isolated Pancreatic Acini wash Wash and resuspend acini in KRBH resuspension medium start->wash preincubate Pre-incubate for 30 min at 37°C to equilibrate wash->preincubate aliquot Aliquot acini suspension into replicates for each condition (Control, Stimulated, Total) preincubate->aliquot stimulate Add secretagogue (e.g., CCK) to 'Stimulated' samples. Add buffer to 'Control' samples. aliquot->stimulate incubate Incubate all samples for 30-60 min at 37°C stimulate->incubate centrifuge Centrifuge samples to pellet the acini incubate->centrifuge collect Collect supernatant (contains secreted amylase). Lyse pellet from 'Total' sample to release intracellular amylase. centrifuge->collect measure Measure amylase activity in supernatant and 'Total' lysate using a commercial amylase assay kit collect->measure calculate Calculate secreted amylase as a percentage of total amylase measure->calculate end End: Quantified Secretory Response calculate->end

Caption: Experimental Workflow for the Amylase Secretion Assay.

  • Preparation : Wash isolated acini twice in a suitable buffer (e.g., Krebs-Ringer-Bicarbonate-HEPES, KRBH) and resuspend.[25]

  • Incubation : Aliquot the acini suspension into tubes for each experimental condition (e.g., control, CCK-stimulated). Include a set of replicates to determine total cellular amylase content.[25]

  • Stimulation : Add the secretagogue (e.g., CCK at a final concentration of 50-100 pM for optimal secretion) to the appropriate tubes and incubate at 37°C for a defined period (e.g., 30 minutes).[25]

  • Separation : Pellet the acini by centrifugation.

  • Measurement : Collect the supernatant, which contains the secreted amylase. For the "total content" samples, lyse the cell pellet. Measure the amylase activity in all samples using a commercial colorimetric assay kit.

  • Analysis : Express the secreted amylase as a percentage of the total initial amylase content.

Intracellular Calcium Measurement ([Ca2+]i)

This method uses fluorescent Ca2+ indicators to visualize and quantify changes in intracellular calcium concentration in real-time following agonist stimulation.[33][34]

Calcium_Imaging_Workflow start Start: Isolated Pancreatic Acini load Load acini with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating for 30-45 min at room temperature start->load wash Wash cells to remove excess extracellular dye load->wash mount Mount acini on a coverslip in a perfusion chamber on a fluorescence microscope stage wash->mount baseline Begin perfusion with buffer and record baseline fluorescence for 2-5 minutes mount->baseline stimulate Switch perfusion to a buffer containing the agonist (e.g., CCK) baseline->stimulate record Record fluorescence changes over time (e.g., for 10-20 minutes) stimulate->record analyze Convert fluorescence ratios (e.g., 340/380 nm for Fura-2) to intracellular Ca²⁺ concentration ([Ca²⁺]i) record->analyze end End: Dynamic [Ca²⁺]i Profile analyze->end

Caption: Experimental Workflow for Intracellular Calcium Imaging.

  • Dye Loading : Incubate isolated acini with a cell-permeant form of a Ca2+ indicator dye (e.g., Fura-2 AM) for 30-45 minutes at room temperature.[35]

  • Washing : Wash the cells to remove any dye that was not taken up.

  • Mounting : Place the dye-loaded acini in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.[34]

  • Perfusion and Baseline : Begin continuous perfusion with a physiological buffer and record the baseline fluorescence for several minutes.

  • Stimulation : Switch the perfusion to a buffer containing the agonist of interest (e.g., CCK).

  • Data Acquisition : Record the changes in fluorescence intensity at the appropriate excitation/emission wavelengths over time. For Fura-2, this typically involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Analysis : Calculate the ratio of fluorescence intensities (e.g., F340/F380). This ratio is proportional to the intracellular free Ca2+ concentration and can be converted to absolute concentration values through calibration.

Conclusion

The cholecystokinin A receptor in pancreatic acinar cells is a sophisticated signaling hub that translates hormonal cues into specific and complex cellular actions. Its ability to couple with a diverse range of G proteins allows for the fine-tuned regulation of not only the primary exocrine function of enzyme secretion but also essential housekeeping processes like protein synthesis and cellular maintenance. While the canonical Gαq-PLC-Ca2+ pathway remains central to secretion, a comprehensive understanding of CCKAR function must also encompass the roles of the Gαs, Gα13, and MAPK pathways. The stark differences observed between rodent models and human tissue underscore the importance of careful species consideration in translational research and drug development targeting this receptor. The experimental protocols detailed herein provide a foundational framework for the continued investigation of this critical regulator of pancreatic physiology.

References

Methodological & Application

Application Notes and Protocols for CCK-A Receptor Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin A (CCK-A) receptor, also known as CCK1, is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastric emptying. Its involvement in these functions has made it an attractive target for the development of therapeutics for digestive disorders, obesity, and certain types of cancer. CCK-A receptor inhibitor 1 is a potent and selective antagonist of the CCK-A receptor, belonging to the naphthyl sulfone class of compounds. This document provides detailed in vitro assay protocols to characterize the inhibitory activity and mechanism of action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been determined using a competitive radioligand binding assay.

CompoundAssay TypeTargetIC50 (nM)Reference
This compoundRadioligand Binding AssayCCK-A Receptor340[1]

Signaling Pathway

The CCK-A receptor primarily couples to Gq and Gs G proteins, initiating downstream signaling cascades that lead to physiological responses. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs protein-coupled pathway involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). Furthermore, CCK-A receptor signaling can also involve β-arrestin recruitment, which can mediate downstream signaling events, including the activation of the ERK pathway.

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKAR CCK-A Receptor Gq Gq CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates beta_arrestin β-Arrestin CCKAR->beta_arrestin Recruits PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Physiological_Response Physiological Response Ca2->Physiological_Response PKC->Physiological_Response PKA PKA cAMP->PKA Activates PKA->Physiological_Response ERK ERK beta_arrestin->ERK Activates ERK->Physiological_Response CCK_agonist CCK Agonist CCK_agonist->CCKAR Binds

Caption: CCK-A Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of "this compound" using membranes prepared from rat pancreatic acini or a cell line stably expressing the human CCK-A receptor. The assay is based on the competition between the unlabeled inhibitor and a radiolabeled ligand for binding to the receptor.

Experimental Workflow

Radioligand_Binding_Workflow prep Prepare CCK-A Receptor Membranes incubation Incubate Membranes with Radioligand and Inhibitor prep->incubation separation Separate Bound and Free Radioligand incubation->separation counting Quantify Bound Radioligand separation->counting analysis Data Analysis (IC50/Ki) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Materials and Reagents:

  • CCK-A Receptor Source: Rat pancreatic acini or membranes from a cell line stably expressing the human CCK-A receptor (e.g., U2OS-CCKAR, 1321N1-CCKAR).

  • Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled CCK-8 (1 µM).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation (from rat pancreatic acini):

    • Homogenize fresh or frozen rat pancreas in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[2]

    • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[2]

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[2]

    • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.[2]

    • Resuspend the final pellet in binding buffer containing 10% sucrose and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 150 µL of membrane preparation (50-120 µg protein).[2]

      • 50 µL of various concentrations of "this compound" (e.g., 0.1 nM to 10 µM).

      • 50 µL of [¹²⁵I]BH-CCK-8 (at a concentration near its Kd, e.g., 1 nM).[3]

    • For total binding, add 50 µL of binding buffer instead of the inhibitor.

    • For non-specific binding, add 50 µL of 1 µM unlabeled CCK-8.[3]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.[2]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol describes a cell-based functional assay to measure the ability of "this compound" to block agonist-induced intracellular calcium mobilization in cells expressing the CCK-A receptor.

Experimental Workflow

Calcium_Mobilization_Workflow cell_prep Seed CCK-A Receptor Expressing Cells dye_loading Load Cells with Calcium-Sensitive Dye cell_prep->dye_loading inhibitor_incubation Incubate with This compound dye_loading->inhibitor_incubation agonist_stimulation Stimulate with CCK-8 Agonist inhibitor_incubation->agonist_stimulation fluorescence_measurement Measure Fluorescence (Calcium Flux) agonist_stimulation->fluorescence_measurement data_analysis Data Analysis (IC50) fluorescence_measurement->data_analysis

Caption: Calcium Mobilization Assay Workflow.

Materials and Reagents:

  • Cell Line: U2OS, 1321N1, or Chem-1 cells stably expressing the human CCK-A receptor.

  • Agonist: CCK-8 octapeptide.

  • Test Compound: this compound.

  • Calcium-Sensitive Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture the CCK-A receptor-expressing cells according to the supplier's recommendations.

    • Seed the cells into 96- or 384-well black, clear-bottom plates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the cells with assay buffer to remove excess dye.

  • Inhibitor Incubation:

    • Add various concentrations of "this compound" to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of CCK-8 (typically the EC80) to all wells simultaneously using the instrument's injection system.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist-only control (100%) and the buffer-only control (0%).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using non-linear regression analysis.

Functional Assay: cAMP Accumulation

This protocol outlines a method to assess the effect of "this compound" on agonist-induced cAMP production in cells expressing the CCK-A receptor, which also couples to Gs.

Experimental Workflow

cAMP_Workflow cell_prep Seed CCK-A Receptor Expressing Cells inhibitor_incubation Incubate with Inhibitor and PDE Inhibitor cell_prep->inhibitor_incubation agonist_stimulation Stimulate with CCK-8 Agonist inhibitor_incubation->agonist_stimulation cell_lysis Lyse Cells agonist_stimulation->cell_lysis cAMP_detection Detect cAMP Levels (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis Data Analysis (IC50) cAMP_detection->data_analysis

Caption: cAMP Accumulation Assay Workflow.

Materials and Reagents:

  • Cell Line: A cell line expressing the human CCK-A receptor known to couple to Gs (e.g., HEK293-CCKAR).

  • Agonist: CCK-8 octapeptide.

  • Test Compound: this compound.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

  • cAMP Detection Kit: HTRF, ELISA, or other commercially available cAMP assay kits.

  • Cell culture medium and supplements.

  • 96- or 384-well plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture and Plating:

    • Culture and plate the CCK-A receptor-expressing cells as described for the calcium mobilization assay.

  • Inhibitor and PDE Inhibitor Incubation:

    • Remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Add various concentrations of "this compound" to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add a pre-determined concentration of CCK-8 (typically the EC80 for cAMP production) to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Perform the cAMP detection assay following the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Normalize the data to the agonist-only control (100%) and the buffer-only control (0%).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols for In Vivo Administration of a Representative CCK-A Receptor Inhibitor in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on published data for well-characterized, potent, and selective non-peptide cholecystokinin-A (CCK-A) receptor antagonists, such as L-364,718 (Devazepide), as a proxy for "CCK-A receptor inhibitor 1". Researchers should validate these protocols for their specific inhibitor.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety.[1] It exerts its effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in the gastrointestinal (GI) tract, particularly the pancreas and gallbladder, and is also present in specific brain regions.[2] Activation of CCK-A receptors is known to mediate satiety, inhibit gastric emptying, and stimulate pancreatic enzyme secretion.[3] Consequently, selective CCK-A receptor inhibitors are invaluable tools for elucidating the physiological roles of endogenous CCK and for investigating their therapeutic potential in conditions such as feeding disorders and pancreatitis.[1][4]

These application notes provide a comprehensive guide for the in vivo administration of a representative CCK-A receptor inhibitor in mouse models.

Mechanism of Action

CCK-A receptor inhibitors are competitive antagonists that bind to CCK-A receptors, preventing the binding of endogenous CCK. This blockade inhibits the downstream signaling pathways typically activated by CCK, which involve G-protein coupling and subsequent changes in intracellular calcium levels and other second messengers. In the context of feeding behavior, administration of a CCK-A receptor antagonist can block the satiety signal produced by CCK, leading to an increase in food intake.[1][5]

cluster_0 Cell Membrane CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates Gq Gq protein CCKAR->Gq Activates Inhibitor CCK-A Receptor Inhibitor 1 Inhibitor->CCKAR Binds & Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Response Physiological Response (e.g., Satiety) Ca->Response PKC->Response

Caption: CCK-A Receptor Signaling Pathway and Inhibition.

In Vivo Applications

  • Feeding Behavior Studies: To investigate the role of endogenous CCK in satiety, CCK-A receptor inhibitors can be administered to fasted mice, and subsequent food intake can be measured.[1][5]

  • Pancreatic Function Research: These inhibitors are used to study the involvement of CCK-A receptors in pancreatic secretion and growth.[2]

  • Anxiety Models: While CCK-B receptors are more implicated in anxiety, some studies explore the role of CCK-A receptors in modulating anxiety-related behaviors.[6][7]

  • Gastrointestinal Motility: To assess the effect of CCK-A receptor blockade on gastric emptying and gallbladder contraction.[3]

  • Chronic Pancreatitis and Pancreatic Cancer Models: To investigate the therapeutic potential of CCK-A receptor antagonists in reducing inflammation and fibrosis.[4][8]

Quantitative Data Summary

ParameterAgonist (CCK-8) Dose (IP)Effect on Food Intake in Wild-Type MiceAntagonist (L-364,718)Effect of AntagonistReference
Food Intake Inhibition1, 10, 30 µg/kgDose-dependent decrease (up to 90%)Not specifiedBlocks the inhibitory effect of exogenous CCK-8[5]
Food Intake StimulationN/AN/A1 mg/kg (SC)Reverses the inhibitory effect of central and peripheral CCK-8[9]
Morphine-induced Straub TailN/AN/A0.1, 1.0, 10.0 mg/kg (IP)Potentiates morphine-induced excitatory response[10]
Pancreatitis Model (Cerulein-induced)Antagonist (Proglumide) DoseAdministration RouteEffectReference
Chronic Pancreatitis Reversal~30 mg/kg/dayIn drinking waterDecreased pancreatic fibrosis and inflammation[4]

Experimental Protocols

Protocol 1: Evaluation of Satiety (Food Intake Study)

Objective: To determine the effect of a CCK-A receptor inhibitor on food intake in fasted mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[11]

  • Standard laboratory mouse chow or a palatable liquid diet (e.g., chocolate-flavored Ensure)[5]

  • Male C57BL/6 mice (8-12 weeks old)

  • Animal balance

  • Gavage needles or syringes for injection

  • Metabolic cages or standard housing with pre-weighed food hoppers

Procedure:

  • Animal Acclimation: House mice individually for at least 3 days before the experiment to acclimate to the housing conditions.

  • Habituation: Habituate the mice to the injection or gavage procedure with saline injections for at least 2 days prior to the experiment.[5]

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Drug Preparation: Prepare a stock solution of the CCK-A receptor inhibitor in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the final desired concentration with the vehicle.

  • Administration:

    • Intraperitoneal (IP) Injection: Inject the mice with the CCK-A receptor inhibitor or vehicle at a volume of 5-10 ml/kg body weight.

    • Oral Gavage (PO): Administer the compound or vehicle directly into the stomach using a gavage needle at a volume of 5-10 ml/kg body weight.

  • Food Presentation: Immediately after administration, provide the mice with a pre-weighed amount of food or the liquid diet.

  • Data Collection: Measure the cumulative food intake at various time points (e.g., 15, 30, 60, and 120 minutes) by weighing the remaining food.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the food intake between the inhibitor-treated group and the vehicle-treated control group.

cluster_workflow Experimental Workflow: In Vivo Satiety Study Acclimation 1. Animal Acclimation (≥3 days) Habituation 2. Habituation to Handling & Injection (≥2 days) Acclimation->Habituation Fasting 3. Overnight Fasting (~16 hours) Habituation->Fasting Dosing 4. Inhibitor/Vehicle Administration (IP/PO) Fasting->Dosing Feeding 5. Present Pre-weighed Food/Liquid Diet Dosing->Feeding Measurement 6. Measure Cumulative Food Intake Feeding->Measurement Analysis 7. Statistical Analysis Measurement->Analysis

Caption: General workflow for an in vivo satiety study in mice.

Protocol 2: Assessment of Pancreatic Function

Objective: To evaluate the effect of a CCK-A receptor inhibitor on pancreatic exocrine secretion.

Materials:

  • This compound

  • CCK-8 (agonist)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Catheters

  • Saline solution

  • Amylase assay kit

Procedure:

  • Animal Preparation: Anesthetize the mouse and perform a laparotomy to expose the pancreas and duodenum.

  • Cannulation: Ligate the pylorus and insert a catheter into the common bile-pancreatic duct to collect pancreatic juice.[2]

  • Stabilization: Allow the animal to stabilize for a period after surgery.

  • Basal Secretion: Collect basal pancreatic secretions for a defined period (e.g., 30 minutes).

  • Inhibitor Administration: Administer the CCK-A receptor inhibitor intravenously (IV) or intraperitoneally (IP).

  • Stimulation: After a suitable pre-treatment time with the inhibitor, administer a stimulatory dose of CCK-8 (e.g., via IV infusion).

  • Sample Collection: Collect pancreatic juice at regular intervals following CCK-8 administration.

  • Analysis: Measure the volume of the collected juice and determine the amylase concentration using a commercially available kit.

  • Data Analysis: Compare the stimulated pancreatic secretion in the presence and absence of the CCK-A receptor inhibitor.

Note: This is a complex surgical procedure that requires appropriate ethical approval and surgical expertise.

Formulation and Dosing Considerations

  • Solubility: CCK-A receptor inhibitors are often hydrophobic. A common vehicle for in vivo administration is a mixture of DMSO, a surfactant like Tween 80, and a solubilizing agent such as PEG300, diluted in saline or PBS.[11] It is crucial to test the solubility and stability of the specific inhibitor in the chosen vehicle.

  • Route of Administration: The choice of administration route (e.g., IP, PO, IV, SC) depends on the experimental question and the pharmacokinetic properties of the inhibitor. Oral gavage is suitable for assessing orally active compounds, while IP injection provides rapid systemic exposure.

  • Dose Selection: The optimal dose should be determined through dose-response studies. Based on the literature for compounds like L-364,718 and proglumide, doses ranging from 0.1 mg/kg to 30 mg/kg have been used in mice, depending on the route and experimental paradigm.[4][10]

Safety and Toxicology

While specific data for "this compound" is unavailable, well-known CCK-A receptor antagonists are generally well-tolerated in animal studies at effective doses. Proglumide, a non-selective CCK receptor antagonist, has been shown to be safe in human trials.[12][13] However, it is essential to monitor animals for any adverse effects, such as changes in body weight, general behavior, or signs of distress, particularly in long-term studies. The long-term consequences of CCK-A receptor blockade on body weight maintenance may not be significant, as mice lacking the CCK-A receptor have normal body weight.[1][5]

By following these guidelines and adapting them to the specific characteristics of "this compound," researchers can effectively investigate its in vivo effects and contribute to a better understanding of the CCK system.

References

Application Notes and Protocols for Cell-Based Functional Assays for CCK-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cholecystokinin-A (CCK-A) receptor, also known as the CCK1 receptor, is a G protein-coupled receptor (GPCR) predominantly found in the gastrointestinal system and certain regions of the central nervous system.[1] It plays a crucial role in regulating gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and satiety.[2][3] Consequently, CCK-A receptor antagonists are of significant therapeutic interest for conditions such as pancreatitis, irritable bowel syndrome, and certain types of cancer.[4][5]

This document provides detailed application notes and protocols for cell-based functional assays designed to identify and characterize CCK-A receptor antagonists. The assays described herein are essential tools for screening compound libraries and determining the potency and efficacy of potential drug candidates.

CCK-A Receptor Signaling Pathways

The CCK-A receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of CCK-A receptor activation and serves as a robust readout for functional assays.[6][7]

In addition to the primary Gq pathway, the CCK-A receptor can also couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] While the Gq-mediated calcium mobilization is the predominant signaling pathway, monitoring cAMP levels can provide a more comprehensive understanding of a compound's pharmacological profile.

CCK_A_Signaling cluster_membrane Plasma Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway CCKAR CCK-A Receptor Gq Gq CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates CCK CCK (Agonist) CCK->CCKAR Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Downstream Antagonist Antagonist Antagonist->CCKAR Blocks Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed CHO-K1 or HEK293 cells stably expressing human CCK-A receptor into a 96- or 384-well black, clear-bottom plate. incubate_cells Incubate for 24 hours at 37°C, 5% CO₂. seed_cells->incubate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. incubate_cells->load_dye incubate_dye Incubate for 30-60 minutes at 37°C. load_dye->incubate_dye wash_cells Wash cells with assay buffer to remove extracellular dye. incubate_dye->wash_cells add_antagonist Add serial dilutions of antagonist compounds to the wells. wash_cells->add_antagonist incubate_antagonist Incubate for 15-30 minutes at room temperature. add_antagonist->incubate_antagonist add_agonist Add a fixed concentration of CCK-8 (e.g., EC80) to stimulate the cells. incubate_antagonist->add_agonist measure_fluorescence Immediately measure the change in fluorescence over time using a fluorescence plate reader. add_agonist->measure_fluorescence plot_data Plot the peak fluorescence intensity against the log of the antagonist concentration. measure_fluorescence->plot_data calculate_ic50 Calculate the IC50 value using a four-parameter logistic equation. plot_data->calculate_ic50 cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection cAMP Detection cluster_analysis Data Analysis seed_cells Seed CHO-K1 or HEK293 cells expressing CCK-A receptor into a 96-well plate. incubate_cells Incubate for 24 hours at 37°C, 5% CO₂. seed_cells->incubate_cells pre_treat Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. incubate_cells->pre_treat add_antagonist Add serial dilutions of antagonist compounds. pre_treat->add_antagonist incubate_antagonist Incubate for 15-30 minutes. add_antagonist->incubate_antagonist add_agonist Add CCK-8 to stimulate cAMP production. incubate_antagonist->add_agonist incubate_agonist Incubate for a defined period (e.g., 30 minutes). add_agonist->incubate_agonist lyse_cells Lyse the cells to release intracellular cAMP. incubate_agonist->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA). lyse_cells->detect_cAMP plot_data Plot the cAMP concentration against the log of the antagonist concentration. detect_cAMP->plot_data calculate_ic50 Calculate the IC50 value. plot_data->calculate_ic50 Reporter_Assay_Workflow cluster_transfection Cell Transfection cluster_assay Assay Procedure cluster_detection Signal Detection cluster_analysis Data Analysis transfect_cells Co-transfect HEK293 cells with a plasmid encoding the human CCK-A receptor and a reporter plasmid (e.g., CRE-luciferase). select_cells Select for stably expressing cells or use transiently transfected cells after 24-48 hours. transfect_cells->select_cells seed_cells Seed the transfected cells into a 96-well white, solid-bottom plate. select_cells->seed_cells add_antagonist Add serial dilutions of antagonist compounds. seed_cells->add_antagonist incubate_antagonist Incubate for 15-30 minutes. add_antagonist->incubate_antagonist add_agonist Add CCK-8 to stimulate the cells. incubate_antagonist->add_agonist incubate_reporter Incubate for 4-6 hours to allow for reporter gene expression. add_agonist->incubate_reporter lyse_cells Lyse the cells. incubate_reporter->lyse_cells add_substrate Add the luciferase substrate. lyse_cells->add_substrate measure_luminescence Measure the luminescence signal using a luminometer. add_substrate->measure_luminescence plot_data Plot the luminescence signal against the log of the antagonist concentration. measure_luminescence->plot_data calculate_ic50 Calculate the IC50 value. plot_data->calculate_ic50

References

Application Notes and Protocols: Characterizing CCK-A Receptor Inhibitors Using Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of G-protein coupled receptors (GPCRs), specifically the Cholecystokinin-A (CCK-A) receptor, and the characterization of its antagonists.

Introduction

The Cholecystokinin-A (CCK-A) receptor, also known as the CCK1 receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety signaling, and gastrointestinal motility.[1][2][3] It is primarily activated by the peptide hormone cholecystokinin (CCK). The CCK-A receptor is a key target in drug discovery for conditions such as gastrointestinal disorders and obesity.[1][4]

Upon activation by an agonist like CCK, the CCK-A receptor couples to the Gq alpha subunit of the heterotrimeric G-protein.[5] This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 subsequently binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium ([Ca2+]i), a process often referred to as calcium flux or calcium mobilization.[5][6]

Calcium flux assays are robust, cell-based functional assays used extensively in drug discovery to screen for and characterize GPCR ligands.[8][9] By using calcium-sensitive fluorescent dyes, these assays allow for the real-time measurement of changes in intracellular calcium concentration upon receptor activation.[10][11] For antagonist screening, the assay measures the ability of a test compound to inhibit the calcium flux induced by a known agonist.

This document provides a detailed protocol for using a calcium flux assay to determine the potency and efficacy of a generic "CCK-A receptor inhibitor 1," using well-characterized antagonists like lorglumide and devazepide as illustrative examples.

CCK-A Receptor Signaling Pathway

The activation of the CCK-A receptor leads to a well-defined signaling pathway culminating in the release of intracellular calcium. An inhibitor or antagonist competitively binds to the receptor, preventing the agonist from binding and initiating this cascade.[1] The diagram below illustrates this mechanism.

CCKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) CCKA_R CCK-A Receptor Gq Gq Protein CCKA_R->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates CCK CCK (Agonist) CCK->CCKA_R binds Inhibitor CCK-A Inhibitor 1 (Antagonist) Inhibitor->CCKA_R blocks IP3 IP3 PIP2->IP3 produces IP3R IP3 Receptor IP3->IP3R binds & activates Ca_release Ca²⁺ Release IP3R->Ca_release causes ER_lumen High [Ca²⁺]

Caption: CCK-A receptor signaling pathway leading to intracellular calcium release.

Experimental Protocol: Antagonist Mode Calcium Flux Assay

This protocol outlines the steps for assessing the inhibitory activity of a test compound on the CCK-A receptor using a no-wash, fluorescence-based calcium flux assay in a 96- or 384-well plate format.

Materials and Reagents
  • Cell Line: A recombinant cell line stably expressing the human CCK-A receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if required).

  • Agonist: Cholecystokinin Octapeptide (CCK-8), sulfated.

  • Inhibitor: "this compound" (Test Compound). A known antagonist like Lorglumide can be used as a positive control.[12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive Dye: Fluo-4 AM, Fluo-8 AM, or a commercially available no-wash calcium assay kit (e.g., PBX Calcium Assay Kit).[13]

  • Probenecid: An anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.

  • Microplates: Black-walled, clear-bottom 96- or 384-well cell culture plates.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR), FlexStation, or similar instrument capable of kinetic reading and automated liquid handling.[10][14]

Experimental Procedure

Step 1: Cell Plating

  • Harvest logarithmically growing CCK-A receptor-expressing cells.

  • Determine cell viability and density.

  • Seed the cells into black-walled, clear-bottom microplates at a pre-optimized density (e.g., 10,000 - 40,000 cells/well).

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Step 2: Dye Loading

  • Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. This solution often includes the fluorescent dye ester (e.g., Fluo-8 AM) and probenecid.

  • Aspirate the cell culture medium from the plates.

  • Add an equal volume of the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes, followed by 20-30 minutes at room temperature in the dark to allow for de-esterification of the dye within the cells.[13]

Step 3: Compound Preparation

  • Prepare serial dilutions of the "this compound" and the control antagonist (e.g., Lorglumide) in Assay Buffer at concentrations that are 4-5 times the final desired concentration.

  • Prepare the agonist (CCK-8) solution in Assay Buffer at a concentration that gives a maximal or near-maximal response (EC80), also at 4-5 times the final concentration.

  • Prepare control wells containing only Assay Buffer (for agonist-only and no-treatment controls).

Step 4: Assay Execution on a Fluorescence Plate Reader

  • Place the cell plate and the compound plates into the instrument (e.g., FLIPR).

  • Set the instrument parameters for a two-addition kinetic read (fluorescence excitation/emission ~490 nm/525 nm for Fluo-8).

  • First Addition: The instrument adds the "this compound" dilutions or control buffer to the appropriate wells.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the receptor.

  • Second Addition: The instrument adds the EC80 concentration of the agonist (CCK-8) to all wells (except for the no-treatment controls).

  • Immediately following the second addition, record the fluorescence intensity kinetically for 2-3 minutes to capture the calcium mobilization peak.[14]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase (Day 1-2) cluster_assay Assay Execution Phase (Day 2) cluster_analysis Data Analysis Phase seed_cells 1. Seed Cells in Microplate incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight load_dye 5. Load Cells with Calcium Dye incubate_overnight->load_dye prep_compounds 3. Prepare Compound & Agonist Plates prep_dye 4. Prepare Dye Loading Buffer incubate_dye 6. Incubate (60 min @ 37°C + 30 min @ RT) load_dye->incubate_dye place_in_reader 7. Place Plates in FLIPR Instrument incubate_dye->place_in_reader add_inhibitor 8. First Addition: Inhibitor/Antagonist place_in_reader->add_inhibitor incubate_inhibitor 9. Incubate (15-30 min) add_inhibitor->incubate_inhibitor add_agonist 10. Second Addition: Agonist (CCK-8) incubate_inhibitor->add_agonist read_fluorescence 11. Read Kinetic Fluorescence Signal add_agonist->read_fluorescence analyze_data 12. Analyze Data (Peak Fluorescence) read_fluorescence->analyze_data dose_response 13. Generate Dose-Response Curve analyze_data->dose_response calc_ic50 14. Calculate IC₅₀ Value dose_response->calc_ic50

Caption: Workflow for a CCK-A antagonist calcium flux assay.

Data Presentation and Interpretation

Data Analysis

The primary readout is the change in fluorescence intensity over time. The data are typically analyzed by calculating the maximum peak fluorescence response or the area under the curve (AUC) for each well. The inhibitory effect is calculated as a percentage of the signal from the agonist-only control.

% Inhibition = (1 - [ (Signal_Inhibitor - Signal_Baseline) / (Signal_AgonistOnly - Signal_Baseline) ] ) * 100

Quantitative Data Summary

Experimental data should be summarized in tables to clearly present the findings. Table 1 shows an example of a single-point inhibition study based on published data.[6][12]

Table 1: Inhibition of CCK-8S-Induced Calcium Flux by Lorglumide

Treatment Condition Agonist (CCK-8S) Antagonist (Lorglumide) Mean [Ca2+]i Increase (% ± SEM)
Control 100 nM None 59.30% ± 4.85%
Inhibition 100 nM 5 µM 14.97% ± 9.05%

Data derived from a study on interstitial cells of Cajal.[6]

For determining potency, a dose-response curve is generated by plotting the % Inhibition against the logarithm of the inhibitor concentration. A sigmoidal curve fit is applied to this data to calculate the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximum inhibition.

Table 2: Hypothetical Dose-Response Data for "this compound"

Inhibitor Conc. (nM) Log [Inhibitor] % Inhibition (Mean)
0.1 -10.0 5.2
1.0 -9.0 15.8
10.0 -8.0 48.9
100.0 -7.0 85.1
1000.0 -6.0 98.5
10000.0 -5.0 99.2

| Calculated IC50 | | ~10.5 nM |

Logical Relationship of Assay Components

The interplay between the agonist, antagonist, and receptor dictates the final output of the assay. This relationship is crucial for interpreting the results correctly.

Logical_Relationship cluster_inputs Inputs cluster_system Biological System cluster_outputs Outputs Agonist Agonist (e.g., CCK-8) Receptor CCK-A Receptor Agonist->Receptor Antagonist Antagonist (Inhibitor 1) Antagonist->Receptor binds & blocks Activation Receptor Activation & Signaling Cascade Receptor->Activation if Agonist binds Inhibition Receptor Blockade & No Signal Receptor->Inhibition if Antagonist binds Signal High Calcium Signal (Fluorescence ↑) Activation->Signal NoSignal Low/Basal Calcium Signal (Fluorescence ↓) Inhibition->NoSignal

Caption: Logical flow of receptor antagonism in a calcium flux assay.

References

Application Notes and Protocols for Studying CCK-A Receptor Inhibitor 1 in Digestive Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cholecystokinin-A (CCK-A) receptor, also known as the CCK1 receptor, is a G-protein coupled receptor predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal (GI) tract smooth muscle.[1] It plays a crucial role in regulating various digestive processes, including pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and satiety.[2][3][4] Dysregulation of the CCK-A receptor signaling pathway has been implicated in the pathophysiology of several digestive diseases, most notably acute and chronic pancreatitis.[5][6][7] Consequently, the development of selective CCK-A receptor inhibitors presents a promising therapeutic strategy for these conditions.

"CCK-A receptor inhibitor 1" is a naphthyl sulfone derivative that has demonstrated inhibitory activity against the CCK-A receptor with a binding IC50 of 340 nM.[8][9][10] These application notes provide a comprehensive overview and detailed experimental protocols for the preclinical evaluation of "this compound" and other selective antagonists in the context of digestive diseases.

CCK-A Receptor Signaling Pathway

Activation of the CCK-A receptor by its endogenous ligand, cholecystokinin (CCK), initiates a signaling cascade primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream physiological effects of CCK, such as enzyme secretion from pancreatic acinar cells and smooth muscle contraction.[11][12]

CCK_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Gq Gq/11 CCKAR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC PKC DAG->PKC activates Ca Ca²⁺ Response Physiological Response Ca->Response mediates PKC->Response mediates Ca_ER Ca²⁺ Ca_ER->Ca release Inhibitor CCK-A Receptor Inhibitor 1 Inhibitor->CCKAR blocks

Caption: CCK-A Receptor Signaling Pathway and Point of Inhibition.

Quantitative Data of CCK-A Receptor Inhibitors

The following table summarizes the potency of various CCK-A receptor inhibitors from in vitro and in vivo studies. This data allows for a comparative assessment of their efficacy.

CompoundAssay TypeSpecies/TissuePotency (IC50 / pA2 / pKB / ID50)Reference
This compound Receptor BindingNot Specified340 nM (IC50)[8][9][10]
Devazepide Smooth Muscle ContractionGuinea Pig Ileum10.02 (pA2)[13]
Smooth Muscle ContractionGuinea Pig Ileum10.09 ± 0.09 (pKB)[14]
Gastric Emptying InhibitionRat0.0064 mg/kg (IC50)[13]
Lorglumide Smooth Muscle ContractionGuinea Pig Ileum7.30 (pA2)[13]
Smooth Muscle ContractionGuinea Pig Ileum7.70 ± 0.12 (pKB)[14]
Gastric Emptying InhibitionRat0.11 mg/kg (IC50)[13]
Dexloxiglumide Gastric Emptying InhibitionRat1.14 mg/kg (ID50)[15]
Loxiglumide Smooth Muscle ContractionGuinea Pig Ileum6.08 ± 0.22 (pKB)[14]

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel CCK-A receptor inhibitor typically follows a staged approach, beginning with in vitro characterization and progressing to in vivo efficacy studies in relevant disease models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding Receptor Binding Assay (Determine Ki) Functional Functional Assays (e.g., Calcium Mobilization) Binding->Functional Confirm Functional Antagonism Selectivity Selectivity Assays (vs. CCK-B Receptor) Functional->Selectivity Assess Receptor Subtype Specificity PK Pharmacokinetics (ADME) Selectivity->PK Proceed to In Vivo Studies Model Disease Model Induction (e.g., Pancreatitis) PK->Model Establish Dosing Regimen Treatment Treatment with Inhibitor Model->Treatment Administer Compound Endpoints Endpoint Analysis (Biochemical, Histological) Treatment->Endpoints Evaluate Therapeutic Effect

Caption: General Experimental Workflow for CCK-A Receptor Inhibitor Evaluation.

Detailed Experimental Protocols

In Vivo Studies: Animal Models of Pancreatitis

1. Cerulein-Induced Acute Pancreatitis in Mice

This model mimics the early stages of pancreatitis characterized by acinar cell injury and inflammation.

  • Materials:

    • Male C57BL/6 mice (8-12 weeks old)

    • Cerulein (or caerulein)

    • Sterile 0.9% saline

    • "this compound"

    • Vehicle for inhibitor administration (e.g., saline, DMSO/saline mixture)

    • Anesthetic agent (e.g., isoflurane)

    • Blood collection tubes (e.g., serum separator tubes)

    • Formalin (10% neutral buffered)

    • Standard histology processing reagents

  • Protocol:

    • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

    • Grouping: Randomly assign mice to experimental groups (e.g., Saline control, Cerulein + Vehicle, Cerulein + "this compound").

    • Inhibitor Administration: Administer "this compound" or vehicle via the desired route (e.g., intraperitoneal (IP), oral gavage) 30-60 minutes prior to the first cerulein injection.[5]

    • Induction of Pancreatitis: Induce acute pancreatitis by administering hourly IP injections of cerulein (50 µg/kg) for a total of 7-10 doses.[1] Control animals receive saline injections.

    • Euthanasia and Sample Collection: Euthanize mice 1-2 hours after the final cerulein injection.[1]

      • Collect blood via cardiac puncture for serum amylase and lipase analysis.

      • Excise the pancreas, weigh it, and divide it into two portions. Fix one portion in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for molecular analysis.

    • Endpoint Analysis:

      • Biochemical Analysis: Measure serum amylase and lipase levels using commercially available kits.

      • Histological Analysis: Process formalin-fixed pancreatic tissue for hematoxylin and eosin (H&E) staining. Score the severity of pancreatitis based on edema, inflammatory cell infiltration, and acinar cell necrosis.[16][17][18]

2. Bile Duct Ligation-Induced Pancreatitis in Rats

This model represents a more severe form of pancreatitis, often associated with biliary obstruction.

  • Materials:

    • Male Sprague-Dawley rats (250-300 g)

    • Anesthetic agent (e.g., ketamine/xylazine cocktail)

    • Surgical instruments

    • Suture material (e.g., 4-0 silk)

    • "this compound"

    • Vehicle for inhibitor administration

    • Other materials as listed in the cerulein model.

  • Protocol:

    • Animal Preparation: Fast rats overnight with free access to water. Anesthetize the animals.

    • Surgical Procedure:

      • Perform a midline laparotomy to expose the duodenum and pancreas.

      • Carefully isolate the common bile duct at its entry point into the duodenum.

      • Ligate the bile duct with a non-absorbable suture.[2][19] In sham-operated control animals, the bile duct is isolated but not ligated.

      • Close the abdominal incision in layers.

    • Inhibitor Administration: Administer "this compound" or vehicle at the time of surgery or as per the experimental design.

    • Post-Operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

    • Euthanasia and Sample Collection: Euthanize rats at predetermined time points (e.g., 24, 48 hours) post-ligation.[19] Collect blood and pancreatic tissue as described in the cerulein model.

    • Endpoint Analysis: Perform biochemical and histological analyses as described previously.

In Vitro Assays

1. CCK-A Receptor Binding Assay

This assay determines the affinity of "this compound" for the CCK-A receptor.

  • Materials:

    • Cell line expressing human CCK-A receptor (e.g., CHO-K1 or HEK293 cells)

    • Radiolabeled CCK analog (e.g., [¹²⁵I]-CCK-8)

    • "this compound" at various concentrations

    • Unlabeled CCK-8 (for determining non-specific binding)

    • Binding buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Scintillation cocktail and counter

  • Protocol:

    • Cell Preparation: Culture cells expressing the CCK-A receptor to confluency.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled CCK analog, and varying concentrations of "this compound".

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of "this compound" that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

This functional assay measures the ability of "this compound" to block CCK-induced intracellular calcium release.

  • Materials:

    • Cell line expressing human CCK-A receptor

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • CCK-8

    • "this compound" at various concentrations

    • Assay buffer

    • Fluorescence plate reader with kinetic reading capabilities

  • Protocol:

    • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Inhibitor Pre-incubation: Add varying concentrations of "this compound" to the wells and incubate for a specified time.

    • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add a fixed concentration of CCK-8 to the wells and immediately measure the change in fluorescence intensity over time.

    • Data Analysis: Determine the concentration of "this compound" that produces a 50% inhibition of the CCK-8-induced calcium response (IC50).

3. Isolated Smooth Muscle Contraction Assay

This ex vivo assay assesses the functional antagonism of "this compound" on smooth muscle tissue.

  • Materials:

    • Guinea pig ileum or gallbladder

    • Organ bath system with force transducer

    • Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂

    • CCK-8

    • "this compound" at various concentrations

  • Protocol:

    • Tissue Preparation: Isolate strips of guinea pig ileum or gallbladder and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Equilibration: Allow the tissue to equilibrate under a resting tension.

    • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for CCK-8-induced contraction.

    • Antagonist Incubation: Wash the tissue and incubate with a single concentration of "this compound" for a defined period.

    • Shift in Concentration-Response: Generate a second cumulative concentration-response curve for CCK-8 in the presence of the inhibitor.

    • Data Analysis: Determine the pA2 or pKB value for "this compound", which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.[13][14]

References

"CCK-A receptor inhibitor 1" for investigating gastrointestinal motility

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: CCK-A Receptor Inhibitor (Devazepide)

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide in the gastrointestinal (GI) system that regulates various digestive processes.[1][2] It is released from I-cells in the proximal small intestine in response to nutrients, particularly fats and proteins.[3] CCK's primary functions include stimulating pancreatic enzyme secretion and gallbladder contraction, inhibiting gastric emptying, and inducing satiety.[1][2][3][4] These effects are mediated through two G protein-coupled receptor subtypes: CCK-A (also known as CCK1) and CCK-B (CCK2).[4] The CCK-A receptor is predominantly found in peripheral tissues like the gallbladder, pancreas, and throughout the smooth muscle and enteric neurons of the GI tract, where it primarily mediates the motor effects of CCK.[1][2][4][5]

Product Description: Devazepide (Formerly MK-329, L-364,718)

Devazepide is a potent, selective, and non-peptide antagonist of the CCK-A receptor.[6][7] It functions by competitively binding to CCK-A receptors, thereby blocking the downstream physiological actions of endogenous CCK.[4] Its high affinity and selectivity for the CCK-A receptor over the CCK-B receptor make it an invaluable tool for elucidating the specific roles of CCK-A receptor signaling in physiological and pathophysiological processes.[7] Devazepide is orally active and has been used extensively in both animal and human studies to investigate the role of CCK in gastrointestinal motility.[6][8]

Applications in Gastrointestinal Motility Research

Devazepide is a key pharmacological tool for investigating several aspects of GI motility:

  • Gastric Emptying: CCK is a primary physiological regulator that slows gastric emptying, particularly of liquids and fats.[1][9] By blocking CCK-A receptors with Devazepide, researchers can study the extent of CCK's contribution to this process. Administration of CCK-A antagonists has been shown to accelerate the gastric emptying of liquid and mixed meals.[1][9]

  • Intestinal and Colonic Transit: CCK influences transit time throughout the gut. CCK-A receptor antagonists can accelerate colonic transit time, making them useful for studying conditions like constipation-predominant Irritable Bowel Syndrome (IBS).[1][2]

  • Gallbladder Motility: CCK is the principal stimulant for postprandial gallbladder contraction.[2] Devazepide effectively inhibits this action, which is useful for studying gallbladder function and the pathogenesis of conditions like cholesterol gallstones, where impaired gallbladder motility is a key factor.[10][11]

  • Ileal Brake Mechanism: The "ileal brake" is a feedback mechanism where the presence of fat in the distal ileum inhibits proximal gut motility. Devazepide has been used to demonstrate that this effect is partially mediated by CCK, as it can reverse the delay in transit time induced by ileal lipid infusion.[6][12]

Data Presentation

Table 1: Effect of Devazepide on Gastric Emptying

Model Treatment Meal Type Effect on Gastric Emptying Significance Reference
Rat Devazepide (2.5 µmol/kg iv) Saline Attenuated inhibition caused by duodenal casein, peptone, Intralipid, or maltose Not specified [8]
Rat Devazepide (4 mg/kg, oral) Baked bean test meal with ileal lipid infusion Further delayed gastric emptying P < 0.01 [6][12]

| Human | Loxiglumide (CCK-A antagonist) | Liquid mixed meal | Significantly accelerated gastric emptying | Not specified |[9] |

Table 2: Effect of Devazepide on Intestinal Transit

Model Treatment Parameter Measured Effect on Intestinal Transit Significance Reference
Rat Devazepide (4 mg/kg, oral) Stomach-to-cecum transit time (with ileal lipid infusion) Reversed the delay in transit time P < 0.01 [6][12]
Rat Devazepide Geometric center of meal (with ileal lipid infusion) More proximal distribution (less transit) P < 0.05 [6][12]

| Human | CCK-A Antagonists | Colonic transit time | Accelerates transit time | Not specified |[1] |

Visualized Signaling Pathway and Workflows

CCK_Signaling_Pathway cluster_0 Cell Membrane CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates CCK Cholecystokinin (CCK) CCK->CCKAR Binds Inhibitor Devazepide (CCK-A Inhibitor) Inhibitor->CCKAR Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Smooth Muscle Contraction (e.g., Gallbladder) Delayed Gastric Emptying DAG->Response Leads to Ca->Response Leads to

Caption: CCK-A receptor signaling pathway and its inhibition by Devazepide.

InVivo_Workflow start Start: In Vivo Motility Study acclimate 1. Animal Acclimation & Fasting start->acclimate grouping 2. Group Assignment (Vehicle vs. Devazepide) acclimate->grouping admin 3. Administer Vehicle or Devazepide (e.g., oral gavage) grouping->admin meal 4. Administer Non-absorbable Marker (e.g., Charcoal or Radiolabeled Meal) admin->meal time 5. Wait for a Predefined Time (e.g., 20-30 min) meal->time euthanize 6. Euthanize Animal time->euthanize dissect 7. Dissect GI Tract (Stomach, Small Intestine Segments) euthanize->dissect measure 8. Measure Marker Distribution dissect->measure analyze 9. Data Analysis - % Gastric Emptying - Geometric Center (Intestinal Transit) measure->analyze end End analyze->end

Caption: Experimental workflow for in vivo gastrointestinal transit studies.

InVitro_Workflow start Start: In Vitro Muscle Contractility dissect 1. Dissect GI Tissue (e.g., Gallbladder, Intestine) start->dissect strips 2. Prepare Muscle Strips dissect->strips mount 3. Mount Strips in Organ Bath (Krebs solution, 37°C, Carbogen) strips->mount equilibrate 4. Equilibrate Under Tension (1g) mount->equilibrate baseline 5. Record Baseline Spontaneous Contractions equilibrate->baseline treatment 6. Add Devazepide or Vehicle (Incubation Period) baseline->treatment stimulate 7. Add CCK Agonist (e.g., CCK-8) in a Dose-Response Manner treatment->stimulate record 8. Record Isometric Contractions stimulate->record analyze 9. Data Analysis (Amplitude, Frequency, Motility Index) record->analyze end End analyze->end

Caption: Experimental workflow for in vitro muscle strip contractility assays.

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastric Emptying and Intestinal Transit in Rodents

Objective: To evaluate the effect of a CCK-A receptor inhibitor on gastric emptying and small intestinal transit time in rats or mice. This protocol is adapted from methodologies described in the literature.[6][12][13][14]

Materials and Reagents:

  • CCK-A Receptor Inhibitor (Devazepide)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

  • Test Meal: 5% Charcoal in 10% Gum Arabic, or a radiolabeled non-absorbable marker (e.g., ⁵¹Cr-sodium chromate) in a semi-liquid meal.

  • Experimental animals (e.g., Male Sprague-Dawley rats, fasted for 18-24 hours with free access to water).

  • Oral gavage needles.

  • Surgical tools for dissection.

  • Scale for weighing stomach contents.

  • Ruler for measuring intestinal length.

  • Gamma counter (if using a radiolabeled marker).

Procedure:

  • Animal Preparation: Fast animals overnight (18-24 hours) but allow free access to water to ensure an empty stomach.

  • Grouping and Dosing: Randomly assign animals to control (vehicle) and treatment (Devazepide) groups. Administer the inhibitor or vehicle by oral gavage at a predetermined time before the test meal (e.g., 30-60 minutes). A typical oral dose for Devazepide is 4 mg/kg.[6][12]

  • Test Meal Administration: Administer a fixed volume of the charcoal or radiolabeled meal via oral gavage (e.g., 1.5 mL for rats). Note the exact time of administration.

  • Transit Period: Return the animal to its cage for a specific period (e.g., 20 minutes for intestinal transit, 30-60 minutes for gastric emptying).

  • Euthanasia and Dissection: At the end of the transit period, euthanize the animal via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Immediately perform a laparotomy to expose the GI tract.

  • Sample Collection:

    • Carefully clamp the pylorus and cardia of the stomach. Remove the stomach, weigh it, remove its contents, and reweigh the empty stomach to determine the weight of the meal remaining.

    • For intestinal transit, carefully remove the entire small intestine from the pyloric sphincter to the cecum, ensuring it is not stretched.

  • Measurement:

    • Gastric Emptying (%): Calculated as: [1 - (Weight of meal in stomach / Total weight of meal administered)] x 100.

    • Intestinal Transit (Geometric Center): Lay the small intestine flat on a moist surface. Measure the total length. For charcoal meals, measure the distance the charcoal has traveled from the pylorus to the most distal point. For radiolabeled meals, divide the intestine into a set number of equal segments (e.g., 10), and measure the radioactivity in each segment and the stomach.

Data Analysis:

  • The Geometric Center (GC) is calculated using the formula: GC = Σ (% of marker in each segment × segment number) / 100.

  • Compare the mean percent gastric emptying and geometric center between the vehicle and Devazepide-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A p-value < 0.05 is typically considered significant.

Protocol 2: In Vitro Contractility of Isolated GI Smooth Muscle Strips

Objective: To directly measure the antagonistic effect of Devazepide on CCK-induced contractions of gastrointestinal smooth muscle in an organ bath. This protocol is based on methods for studying isolated muscle strips.[2][15][16]

Materials and Reagents:

  • CCK-A Receptor Inhibitor (Devazepide)

  • CCK agonist (e.g., CCK-8, the sulfated octapeptide)

  • Krebs-Henseleit Solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11).

  • Carbogen gas (95% O₂, 5% CO₂).

  • Experimental animals (e.g., Guinea pigs or rats).

  • Organ bath system with isometric force transducers and a data acquisition system.

  • Surgical tools for dissection.

Procedure:

  • Tissue Preparation: Euthanize the animal. Immediately dissect the desired tissue (e.g., gallbladder, antrum of the stomach, or a segment of the small intestine). Place the tissue in ice-cold Krebs solution continuously bubbled with carbogen.

  • Muscle Strip Preparation: Carefully remove the mucosa. Cut muscle strips (e.g., 8 mm x 2 mm) parallel to the longitudinal or circular muscle fibers.[16]

  • Mounting: Suspend each strip vertically in an organ bath chamber (e.g., 5-10 mL) filled with Krebs solution, maintained at 37°C and continuously gassed with carbogen. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension of ~1.0 g and allow the strips to equilibrate for at least 60 minutes. During this period, replace the Krebs solution every 15-20 minutes.

  • Inhibitor Incubation: After equilibration, add Devazepide (at various concentrations) or its vehicle to the organ bath and incubate for a set period (e.g., 20 minutes) to allow for receptor binding.

  • CCK-Induced Contraction: Generate a cumulative concentration-response curve by adding CCK-8 to the bath in a stepwise manner (e.g., from 10⁻¹¹ M to 10⁻⁷ M). Allow the response to each concentration to plateau before adding the next.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

Data Analysis:

  • Measure the amplitude of contraction (in grams or millinewtons) in response to each concentration of CCK-8.

  • Normalize the data by expressing each response as a percentage of the maximal contraction observed with CCK-8 alone.

  • Plot the concentration-response curves for CCK-8 in the absence and presence of different concentrations of Devazepide.

  • The antagonistic effect of Devazepide will be observed as a rightward shift in the concentration-response curve. Calculate the pA₂ value to quantify the potency of Devazepide.

  • Use appropriate statistical tests (e.g., ANOVA) to compare curves and determine significance.

References

Application of Cholecystokinin-A (CCK-A) Receptor Modulators in Obesity Research

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The compound "CCK-A receptor inhibitor 1" is not a standardized nomenclature in publicly available scientific literature. This document provides information on CCK-A receptor inhibitors (antagonists) and agonists, which are the standard classifications for molecules that modulate this receptor.

Application Notes

Background: The Role of CCK in Satiety

Cholecystokinin (CCK) is a peptide hormone released from enteroendocrine I-cells in the proximal intestine in response to dietary fats and proteins.[1][2] It plays a crucial role in regulating short-term food intake by acting as a satiety signal.[3] CCK mediates its effects by binding to two G-protein coupled receptor subtypes: CCK-A (or CCK1R) and CCK-B (or CCK2R). The satiety effect of CCK is primarily mediated through the CCK-A receptor, which is abundantly expressed on vagal afferent neurons that transmit signals from the gut to the brain.[1][4] Activation of these receptors leads to the termination of a meal, thereby reducing meal size.[1] Consequently, the CCK-A receptor has been a significant target in obesity research.

Mechanism of Action and Application

Modulation of the CCK-A receptor in obesity research has followed two opposing strategies: inhibition (antagonism) to understand the physiological role of endogenous CCK, and activation (agonism) as a potential therapeutic intervention to reduce food intake.

  • CCK-A Receptor Inhibitors (Antagonists):

    • Mechanism: These molecules, such as loxiglumide and devazepide , competitively bind to CCK-A receptors without activating them.[2] This action blocks endogenous CCK from binding and initiating its signal transduction pathways, thereby preventing the sensation of fullness that CCK normally induces.[2]

    • Application in Research: The primary application of CCK-A receptor inhibitors in obesity research is to probe the physiological significance of the endogenous CCK system. By administering an antagonist and observing an increase in food intake or a delay in satiety, researchers can confirm the role of CCK as a natural satiety signal.[5][6] These compounds are critical research tools for dissecting the complex pathways of appetite regulation. For instance, studies have shown that the administration of devazepide can increase food intake in male Zucker rats, demonstrating the role of endogenous CCK in mediating satiety.[6]

  • CCK-A Receptor Activators (Agonists):

    • Mechanism: Agonists, such as the endogenous peptide CCK-8 or synthetic molecules like GI181771X , bind to and activate CCK-A receptors, mimicking the natural effect of CCK.[7][8] This stimulation of the gut-brain axis is intended to induce premature satiety, leading to the consumption of smaller meals and an overall reduction in caloric intake.

    • Application in Research and Therapeutics: CCK-A receptor agonists have been extensively investigated as potential anti-obesity drugs.[9] The therapeutic hypothesis is that enhancing the satiety signal will lead to sustained reductions in energy intake and subsequent weight loss. While potent agonists have been developed and have shown to reduce food intake in preclinical and acute human studies, they have largely failed to produce significant long-term weight loss in clinical trials.[4][7] For example, a 24-week clinical trial with the selective agonist GI181771X did not result in weight loss in obese patients compared to placebo.[7] This is thought to be due to compensatory mechanisms, such as an increase in meal frequency, and potential side effects like nausea and abdominal cramping.[4]

Data Presentation

Table 1: Effect of CCK-A Receptor Antagonists on Food/Calorie Intake
CompoundSpecies/SubjectDoseOutcomeReference
Loxiglumide Healthy Men22 µmol·kg⁻¹·h⁻¹ (IV)10% increase in calorie intake (p < 0.004); increased hunger ratings.[5][10][11]
Loxiglumide Lean & Obese Women10 mg/kg ideal weight/h (IV)No significant difference in food intake compared to saline.[12]
Devazepide Male Zucker Rats (Lean & Obese)Not specifiedSignificantly increased food intake.[6]
Devazepide Female Zucker Rats (Lean & Obese)Not specifiedNo significant increase in food intake.[6]
Table 2: Effect of CCK-A Receptor Agonists on Food Intake and Body Weight
CompoundSpecies/SubjectDoseDurationOutcomeReference
CCK-8 Wild-type Mice1, 10, 30 µg/kg (IP)Acute (15 min)Dose-dependent decrease in food intake (up to 90%).[8]
CCK-8 CCK-A Receptor Knockout Mice1, 10, 30 µg/kg (IP)Acute (15 min)No significant inhibition of food intake.[8]
GI181771X Overweight/Obese HumansVarious24 weeksNo reduction in body weight or waist circumference vs. placebo.[7]

Mandatory Visualization

CCK_Signaling_Pathway cluster_gut Small Intestine cluster_nervous Gut-Brain Axis Nutrients Dietary Fat & Protein I_Cell Enteroendocrine I-Cell Nutrients->I_Cell Stimulates CCK Cholecystokinin (CCK) Released I_Cell->CCK CCKAR CCK-A Receptor CCK->CCKAR Binds to Vagal_Afferent Vagal Afferent Neuron Brainstem Brainstem (Nucleus of the Solitary Tract) Vagal_Afferent->Brainstem Signals to Satiety Sensation of Satiety & Meal Termination Brainstem->Satiety

Caption: CCK-A Receptor Signaling Pathway for Satiety.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Crossover Design) cluster_analysis Data Analysis Animal_Acclimation 1. Animal Acclimation (Single housing, controlled environment) Habituation 2. Habituation (Handling & vehicle injections) Animal_Acclimation->Habituation Fasting 3. Fasting (e.g., 6 hours before dark cycle) Habituation->Fasting Grouping 4. Randomize into Groups (Vehicle vs. Inhibitor/Agonist) Fasting->Grouping Dosing 5. Compound Administration (IP, IV, or Oral) Grouping->Dosing Food_Access 6. Provide Pre-weighed Food (At start of dark cycle) Dosing->Food_Access Measurement 7. Measure Food Intake (e.g., at 30, 60, 120 min) Food_Access->Measurement Washout 8. Washout Period (Several days) Measurement->Washout Crossover 9. Crossover Dosing (Groups receive opposite treatment) Washout->Crossover Final_Measurement 10. Repeat Food Intake Measurement Crossover->Final_Measurement Data_Analysis 11. Statistical Analysis (e.g., ANOVA, t-test) Final_Measurement->Data_Analysis

Caption: Workflow for a Rodent Food Intake Study.

Experimental Protocols

Protocol: Assessing the Effect of a CCK-A Receptor Modulator on Food Intake in Mice

This protocol provides a representative methodology for an acute food intake study in mice, based on common practices in the field.[8][13][14]

1. Animals and Housing:

  • Species: Adult male C57BL/6J mice (12 weeks or older).[15]

  • Housing: House mice individually to allow for accurate food intake measurement.[13] Maintain them in a temperature-controlled environment (e.g., 23°C) with a 12-hour light-dark cycle.[15] Provide ad libitum access to standard chow and water.

2. Habituation and Conditioning:

  • Objective: To minimize stress from handling and injections, which can independently affect food intake.[13]

  • Procedure:

    • Handle the mice daily for at least 3-5 days prior to the experiment.

    • Administer intraperitoneal (IP) injections of sterile saline (vehicle, e.g., 10 µL/g body weight) for at least two days before the study begins to acclimate them to the injection procedure.[8][13]

3. Experimental Procedure (Crossover Design):

  • A crossover design is recommended, where each animal serves as its own control.

  • Day 1 (Test Day 1):

    • Six hours before the start of the dark cycle, remove all food to fast the mice.[13][14] Water should remain available.

    • Just before the dark cycle begins, weigh each mouse to calculate the correct dose.

    • Randomly assign mice to one of two groups:

      • Group A: Receives the CCK-A receptor modulator (inhibitor or agonist) dissolved in saline.

      • Group B: Receives an equivalent volume of saline (vehicle).

    • Administer the assigned treatment via the chosen route (e.g., IP injection).

    • Immediately after injection, provide a pre-weighed amount of a palatable diet (e.g., high-fat diet or chocolate-flavored liquid diet) in a specialized food hopper that minimizes spillage.[8][14]

    • Record the amount of food consumed by weighing the remaining food at specific time points (e.g., 20, 40, 60, and 120 minutes) after the injection.[13]

  • Days 2-4 (Washout Period):

    • Return mice to their standard chow and water ad libitum. This period allows the compound to clear from their system. The duration depends on the half-life of the test compound.

  • Day 5 (Test Day 2 - Crossover):

    • Repeat the procedure from Test Day 1.

    • Administer the crossover treatments:

      • Group A: Receives saline (vehicle).

      • Group B: Receives the CCK-A receptor modulator.

    • Measure food intake as described previously.

4. Reagents and Materials:

  • Test Compound (CCK-A Receptor Inhibitor/Agonist)

  • Sterile Saline

  • Standard and/or Palatable High-Fat Diet

  • Animal Scale

  • Analytical Balance (for weighing food)

  • Syringes and Needles for Injection

  • Metabolic Cages or Cages with Food Hoppers Designed to Minimize Spillage

5. Data Analysis:

  • Calculate the cumulative food intake (in grams or kcal) for each mouse at each time point under both treatment and vehicle conditions.

  • Compare the food intake between the treatment and vehicle conditions for each animal.

  • Use appropriate statistical tests (e.g., a paired t-test or repeated measures ANOVA) to determine if the test compound significantly altered food intake compared to the vehicle control. A p-value < 0.05 is typically considered statistically significant.[11]

References

Application Notes and Protocols for Studying Pancreatic Enzyme Secretion with CCK-A Receptor Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CCK-A receptor inhibitors, such as Loxiglumide and Devazepide, for the study of pancreatic enzyme secretion. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction to CCK-A Receptors and Pancreatic Secretion

The cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor, plays a pivotal role in mediating pancreatic enzyme secretion.[1][2] Cholecystokinin (CCK), a peptide hormone released from intestinal I-cells in response to nutrients, is the primary physiological agonist for the CCK-A receptor.[3] Binding of CCK to its receptor on pancreatic acinar cells initiates a signaling cascade that culminates in the release of digestive enzymes.[1]

CCK-A receptor inhibitors are invaluable tools for elucidating the physiological roles of CCK and for investigating pathologies associated with pancreatic hyperstimulation. Loxiglumide and Devazepide are two of the most well-characterized competitive antagonists of the CCK-A receptor.[4]

Data Presentation

The following tables summarize the quantitative effects of CCK-A receptor inhibitors on pancreatic enzyme secretion from various studies.

Table 1: In Vitro Inhibition of CCK-8-Stimulated Amylase Release by Loxiglumide in Rat Pancreatic Acini

Loxiglumide Concentration (µM)CCK-8 Concentration (nM)% Inhibition of Amylase Release
11~50%
101~90%
1001~100%

Data synthesized from studies demonstrating the competitive antagonism of loxiglumide.[4]

Table 2: In Vivo Efficacy of Loxiglumide in Conscious Dogs

Loxiglumide Dose (mg/kg/h, IV)StimulantParameter Measured% Inhibition
1CCK-8 (0.06 µg/kg/h)Protein OutputSignificant Inhibition (p < 0.05)
3CCK-8 (0.06 µg/kg/h)Protein OutputSignificant Inhibition (p < 0.01)
10CCK-8 (0.06 µg/kg/h)Protein OutputSignificant Inhibition (p < 0.01)
10CCK-8 (0.06 µg/kg/h)Pancreatic Juice VolumeSignificant Inhibition (p < 0.05)

Data adapted from Ninomiya et al., 1998.[5]

Table 3: Effect of Devazepide on Pancreatic Weight in Rats (7-day treatment)

TreatmentPancreatic Wet Weight Change
Devazepide (240 µg, s.c. twice daily)-22%
CCK-8S (6 µg, s.c. twice daily)+14% (transient)

Data from Dawiskiba et al., 1999.[6]

Table 4: Comparative Potency of CCK-A Receptor Antagonists

AntagonistRelative Potency (vs. Proglumide)
Loxiglumide~3000x more potent
Devazepide (L-364,718)~3,000,000x more potent

Data derived from Sato et al., 1989.[4]

Signaling Pathways

The binding of CCK to the CCK-A receptor on pancreatic acinar cells triggers a cascade of intracellular events leading to enzyme secretion. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Both calcium and PKC are crucial for the fusion of zymogen granules with the apical membrane and the subsequent exocytosis of digestive enzymes.

CCK_A_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Zymogen Zymogen Granule Ca->Zymogen Triggers fusion PKC->Zymogen Promotes fusion Exocytosis Enzyme Secretion Zymogen->Exocytosis Inhibitor CCK-A Receptor Inhibitor 1 Inhibitor->CCKAR Blocks

Caption: CCK-A receptor signaling pathway in pancreatic acinar cells.

Experimental Workflows

A typical workflow for studying the effect of a CCK-A receptor inhibitor on pancreatic enzyme secretion involves the isolation of pancreatic acini, followed by a secretion assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Secretion Assay Pancreas Euthanize Animal & Excise Pancreas Mince Mince Pancreas Pancreas->Mince Digest Collagenase Digestion Mince->Digest Disperse Mechanical Dispersion Digest->Disperse Filter Filter and Wash Acini Disperse->Filter Preincubate Pre-incubate Acini with CCK-A Receptor Inhibitor Filter->Preincubate Stimulate Stimulate with CCK Preincubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Amylase Activity Collect->Measure

Caption: Experimental workflow for in vitro pancreatic secretion assay.

Experimental Protocols

Protocol 1: Isolation of Rodent Pancreatic Acini

This protocol is adapted from established methods for the isolation of pancreatic acini for in vitro studies.[7][8]

Materials:

  • Digestion Buffer: Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5 mg/mL collagenase (Type IV), 0.1 mg/mL soybean trypsin inhibitor, and 1 mg/mL bovine serum albumin (BSA), gassed with 95% O2 / 5% CO2.

  • Wash Buffer: KRB buffer supplemented with 1 mg/mL BSA.

  • Male Sprague-Dawley rat (200-250 g) or mouse.

  • Surgical instruments.

  • Shaking water bath at 37°C.

  • Pipettes with decreasing orifice sizes.

  • Nylon mesh (150 µm).

  • Centrifuge.

Procedure:

  • Euthanize the rodent via CO2 asphyxiation followed by cervical dislocation.

  • Perform a midline laparotomy and carefully excise the pancreas.

  • Place the pancreas in ice-cold Wash Buffer and trim away fat and connective tissue.

  • Mince the pancreas into small pieces (~1-2 mm³) using fine scissors.

  • Transfer the minced tissue to a flask containing 10 mL of Digestion Buffer per pancreas.

  • Incubate in a shaking water bath at 37°C for 45-60 minutes with gentle agitation.

  • Mechanically disperse the tissue by pipetting up and down with pipettes of progressively smaller tip diameters.

  • Filter the cell suspension through a 150 µm nylon mesh to remove undigested tissue.

  • Wash the acini by centrifuging at 50 x g for 2 minutes and resuspending the pellet in fresh Wash Buffer. Repeat this step twice.

  • Resuspend the final acinar pellet in the appropriate buffer for the subsequent secretion assay.

Protocol 2: In Vitro Pancreatic Amylase Secretion Assay

This protocol outlines the steps to measure the effect of a CCK-A receptor inhibitor on CCK-stimulated amylase secretion from isolated pancreatic acini.[9]

Materials:

  • Isolated pancreatic acini (from Protocol 1).

  • Assay Buffer: KRB buffer supplemented with 1 mg/mL BSA.

  • CCK-8 solution (e.g., 100 nM stock).

  • CCK-A receptor inhibitor (e.g., Loxiglumide, 1 mM stock).

  • 96-well plates.

  • Amylase activity assay kit.

  • Plate reader.

Procedure:

  • Resuspend the isolated pancreatic acini in Assay Buffer to a final concentration of approximately 0.2-0.5 mg protein/mL.

  • Aliquot 100 µL of the acinar suspension into each well of a 96-well plate.

  • Pre-incubation: Add the CCK-A receptor inhibitor to the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM Loxiglumide) to the appropriate wells. Incubate for 15 minutes at 37°C.

  • Stimulation: Add CCK-8 to a final concentration that elicits a submaximal to maximal response (e.g., 1 nM) to all wells except the basal (unstimulated) controls.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 100 x g for 2 minutes to pellet the acini.

  • Carefully collect the supernatant, which contains the secreted amylase.

  • Amylase Assay: Determine the amylase activity in the supernatant according to the manufacturer's instructions for the amylase assay kit.

  • Total Amylase: To determine the total amylase content, lyse the acini in a separate set of wells using a detergent (e.g., 0.1% Triton X-100).

  • Data Analysis: Express the secreted amylase as a percentage of the total amylase content. Calculate the percent inhibition by the CCK-A receptor inhibitor relative to the CCK-8 stimulated response in the absence of the inhibitor.

Protocol 3: In Vivo Study of Pancreatic Secretion in Anesthetized Rats

This protocol provides a framework for investigating the in vivo effects of a CCK-A receptor inhibitor on pancreatic secretion.[10]

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Anesthetic (e.g., urethane).

  • Surgical instruments.

  • Catheters for cannulation of the bile-pancreatic duct and jugular vein.

  • Infusion pumps.

  • CCK-8 solution.

  • CCK-A receptor inhibitor solution (e.g., Loxiglumide).

  • Saline.

Procedure:

  • Anesthetize the rat and maintain a stable body temperature.

  • Perform a laparotomy to expose the duodenum and the common bile-pancreatic duct.

  • Cannulate the bile-pancreatic duct for collection of pancreatic juice.

  • Cannulate the jugular vein for intravenous infusions.

  • Allow the animal to stabilize and collect basal pancreatic secretions for a defined period (e.g., 30 minutes).

  • Inhibitor Administration: Infuse the CCK-A receptor inhibitor intravenously at the desired dose (e.g., 1-10 mg/kg/h Loxiglumide).

  • Stimulation: After a pre-infusion period with the inhibitor (e.g., 15 minutes), begin a continuous intravenous infusion of CCK-8 (e.g., 0.1 µg/kg/h) to stimulate pancreatic secretion.

  • Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., 15-minute fractions).

  • Measure the volume of pancreatic juice and determine the protein concentration (e.g., using a Bradford assay) and/or specific enzyme activities (e.g., amylase, trypsin).

  • Data Analysis: Compare the pancreatic secretory response to CCK-8 in the presence and absence of the CCK-A receptor inhibitor.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to investigate the role of the CCK-A receptor in pancreatic physiology and pathophysiology. The use of specific CCK-A receptor inhibitors like Loxiglumide and Devazepide, in conjunction with the detailed methodologies provided, will facilitate a deeper understanding of pancreatic enzyme secretion and aid in the development of novel therapeutic strategies for pancreatic disorders.

References

Application Notes and Protocols: CCK-A Receptor Inhibitors as Tool Compounds in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its diverse physiological effects are mediated through two G protein-coupled receptors (GPCRs), the cholecystokinin-A (CCK-A or CCK1) and cholecystokinin-B (CCK-B or CCK2) receptors. The CCK-A receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and vagal afferent neurons, where it mediates processes like pancreatic enzyme secretion, gallbladder contraction, satiety signaling, and gut motility.

Selective CCK-A receptor inhibitors are invaluable pharmacological tools for elucidating the physiological and pathological roles of the CCK-A receptor pathway. These compounds allow for the specific blockade of CCK-A receptor-mediated signaling, enabling researchers to investigate its involvement in various biological processes and its potential as a therapeutic target for conditions like gastrointestinal disorders, feeding-related disorders, and certain types of cancer. This document provides detailed application notes and protocols for the use of selective CCK-A receptor inhibitors as tool compounds in pharmacological research. While "CCK-A receptor inhibitor 1" is a designated research chemical with a binding IC50 of 340 nM, this document will focus on more extensively characterized and widely used tool compounds, Devazepide and Lorglumide, to provide comprehensive and broadly applicable protocols.[1][2]

Featured CCK-A Receptor Inhibitors

This section provides an overview of two well-established, selective, and potent non-peptide CCK-A receptor antagonists commonly used as tool compounds.

Devazepide (formerly L-364,718 or MK-329) is a potent, competitive, and orally active CCK-A receptor antagonist.[3] It is a benzodiazepine derivative that exhibits high affinity and selectivity for the CCK-A receptor over the CCK-B receptor.[4][5] Its ability to penetrate the blood-brain barrier allows for the investigation of both central and peripheral CCK-A receptor functions.[6]

Lorglumide (CR-1409) is another potent and selective CCK-A receptor antagonist.[7] It is a glutaramic acid derivative and has been instrumental in characterizing the physiological roles of CCK in the gastrointestinal tract.[8][9]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data for Devazepide and Lorglumide, facilitating easy comparison of their binding affinities and selectivity.

Table 1: Binding Affinity of CCK-A Receptor Inhibitors

CompoundReceptor SubtypeSpecies/TissueAssay TypeAffinity (IC50/pKB)Reference
Devazepide CCK-ARat PancreasBinding81 pM (IC50)[3]
CCK-ABovine GallbladderBinding45 pM (IC50)[3]
CCK-AGuinea Pig StomachFunctional9.54 (pKB)[10][11]
Lorglumide CCK-ARat PancreasFunctional7.31 (pA2)[8]
CCK-AHuman GallbladderFunctional7.00 (pA2)[9]
CCK-AHumanBinding84 nM (IC50)[12]

Table 2: Receptor Selectivity Profile

CompoundCCK-A Affinity (IC50/pKB)CCK-B Affinity (IC50)Selectivity (CCK-B/CCK-A)Reference
Devazepide 81 pM (Rat Pancreas)245 nM (Guinea Pig Brain)~3000-fold[3]
Lorglumide HighLowHigh[7]

Signaling Pathways and Experimental Workflows

CCK-A Receptor Signaling Pathway

Activation of the CCK-A receptor by its endogenous ligand, CCK, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and Gs G-proteins.[13][14] Gq/11 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs-mediated pathway involves the activation of adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[13][14] These pathways ultimately regulate diverse cellular responses, including enzyme secretion, smooth muscle contraction, and gene expression.

CCKA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds Gq Gq/11 CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC PKC DAG->PKC Activates Response Cellular Responses (Enzyme Secretion, Contraction, etc.) Ca->Response PKC->Response cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Response Inhibitor CCK-A Inhibitor (e.g., Devazepide) Inhibitor->CCKAR Blocks

Caption: CCK-A receptor signaling pathway.

Experimental Workflow: GPCR Antagonist Screening

The following diagram illustrates a typical workflow for screening and characterizing GPCR antagonists, such as CCK-A receptor inhibitors.

Antagonist_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization cluster_validation In Vivo Validation HTS Primary Screen (e.g., Radioligand Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Functional_Assay Functional Assays (e.g., Calcium Mobilization, Amylase Secretion) Dose_Response->Functional_Assay Selectivity Selectivity Profiling (vs. CCK-B Receptor) Functional_Assay->Selectivity In_Vivo Animal Models (e.g., Feeding Behavior, GI Motility) Selectivity->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Logical_Relationship Hypothesis Hypothesis: CCK-A receptor mediates a specific physiological response. Experiment Experiment: Administer a selective CCK-A receptor inhibitor. Hypothesis->Experiment Observation Observation: The physiological response is blocked or reduced. Experiment->Observation Conclusion Conclusion: The CCK-A receptor is involved in the physiological response. Observation->Conclusion

References

Application Notes and Protocols for High-Throughput Screening of Novel CCK-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) campaigns to identify novel modulators of the Cholecystokinin A (CCK-A) receptor. The CCK-A receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target for various conditions, including obesity, anxiety, and certain gastrointestinal disorders.[1][2][3]

Introduction to CCK-A Receptor Signaling

The CCK-A receptor, also known as CCK1R, is primarily activated by the peptide hormone cholecystokinin (CCK).[1][4] Upon activation, the receptor predominantly couples to the Gq alpha subunit of the heterotrimeric G-protein.[5][6] This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that can be readily measured in HTS assays.[4][7] The CCK-A receptor can also couple to other pathways, such as the Gs-protein pathway leading to cyclic AMP (cAMP) accumulation and the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[5][8] Understanding these pathways is crucial for designing relevant screening assays.

CCK-A Receptor Signaling Pathway Diagram

CCK_A_Signaling cluster_membrane Plasma Membrane cluster_arrestin Alternative Pathway CCKAR CCK-A Receptor G_protein Gq CCKAR->G_protein Activates beta_arrestin β-Arrestin CCKAR->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates CCK CCK (Ligand) CCK->CCKAR Binds Ca_release Intracellular Ca2+ Release IP3->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response beta_arrestin->Cellular_Response Receptor Internalization

Caption: Simplified CCK-A receptor signaling pathways.

High-Throughput Screening Strategies

The primary goal of an HTS campaign is to screen large compound libraries to identify "hits"—compounds that modulate the activity of the target, in this case, the CCK-A receptor. The choice of assay depends on the specific signaling pathway being interrogated and the desired type of modulator (e.g., agonist, antagonist, or allosteric modulator).

Experimental Workflow for a Typical HTS Campaign

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Selection cell_culture Cell Line Culture (e.g., HEK293-CCK-A) plate_cells Plate Cells in Microtiter Plates cell_culture->plate_cells compound_addition Compound Library Addition plate_cells->compound_addition agonist_antagonist Agonist/Antagonist Addition compound_addition->agonist_antagonist incubation Incubation agonist_antagonist->incubation readout Signal Readout (e.g., Fluorescence) incubation->readout data_normalization Data Normalization readout->data_normalization hit_identification Hit Identification data_normalization->hit_identification dose_response Dose-Response Curves hit_identification->dose_response hit_confirmation Hit Confirmation & Validation dose_response->hit_confirmation

Caption: General workflow for an HTS campaign.

Key Experimental Protocols

Below are detailed protocols for common HTS assays used to identify CCK-A receptor modulators.

Protocol 1: Calcium Flux Assay for Agonists and Antagonists

This is a widely used functional assay that measures changes in intracellular calcium concentration upon receptor activation.[7][9]

Materials:

  • HEK293 or CHO cell line stably expressing the human CCK-A receptor.[5]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • CCK-8 (sulfated) as a reference agonist.

  • Known CCK-A receptor antagonist (e.g., Devazepide) for control.[5]

  • Compound library.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the CCK-A receptor-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition:

    • For Agonist Screening: Add compounds from the library to the wells.

    • For Antagonist Screening: Add compounds from the library to the wells and incubate for 15-30 minutes before adding a sub-maximal concentration (EC80) of CCK-8.

  • Signal Detection: Place the plate in a fluorescence plate reader. Measure the kinetic fluorescence signal (excitation ~485 nm, emission ~525 nm) before and after the addition of the reference agonist (for antagonist screening) or test compounds (for agonist screening).

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) for each well.

  • Normalize the data to positive (maximal CCK-8 response) and negative (buffer only) controls.

  • For agonist screening, identify compounds that elicit a significant increase in fluorescence.

  • For antagonist screening, identify compounds that inhibit the CCK-8-induced fluorescence increase.

Protocol 2: IP-One Assay for Gq Pathway Activation

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 signaling cascade, providing a more stable endpoint than calcium flux.[5]

Materials:

  • HEK293 or CHO cell line stably expressing the human CCK-A receptor.

  • IP-One HTRF assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

  • Stimulation buffer.

  • CCK-8 as a reference agonist.

  • Compound library.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight.

  • Compound Addition: Remove the culture medium and add the test compounds diluted in stimulation buffer.

  • Agonist Stimulation: Add CCK-8 (for antagonist screening, pre-incubate with compounds) or buffer (for agonist screening).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1 cryptate from the kit, followed by the lysis buffer. Incubate for 1 hour at room temperature.

  • Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • Normalize the data to positive and negative controls.

  • Determine the concentration-response curves for active compounds.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with the activated CCK-A receptor, providing insights into a different signaling and regulatory pathway.[8][9]

Materials:

  • Cell line co-expressing the CCK-A receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., using enzyme fragment complementation technology).

  • Assay substrate.

  • CCK-8 as a reference agonist.

  • Compound library.

  • White, opaque 384-well microplates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Plate the engineered cells in 384-well plates and incubate overnight.

  • Compound Addition: Add the test compounds to the wells.

  • Agonist Stimulation: Add CCK-8 (for antagonist screening) or buffer (for agonist screening).

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Signal Detection: Add the assay substrate and measure the luminescent signal.

Data Analysis:

  • Normalize the luminescence data to controls.

  • Identify compounds that either induce (agonists) or inhibit (antagonists) the recruitment of β-arrestin.

Data Presentation and Hit Characterization

Quantitative data from HTS and subsequent hit validation studies should be presented in a clear and structured format.

Table 1: Summary of Primary HTS Results
Assay TypeTotal Compounds ScreenedHit Rate (%)Primary Hit Criteria
Calcium Flux (Agonist)100,0000.5>50% activation relative to CCK-8
IP-One (Antagonist)100,0000.3>50% inhibition of EC80 CCK-8 response
β-Arrestin (Agonist)50,0000.4>3-fold signal-to-background
Table 2: Dose-Response Characterization of Confirmed Hits
Compound IDAssay TypeModalityEC50 / IC50 (nM)Max Response (% of CCK-8)
Hit-001Calcium FluxAgonist15085
Hit-002IP-OneAntagonist7592 (inhibition)
Hit-003β-ArrestinAgonist25070
Hit-004Calcium FluxPAM500 (EC50 shift)N/A

*PAM: Positive Allosteric Modulator

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel CCK-A receptor modulators. The selection of the appropriate assay and a systematic approach to hit validation are critical for the success of any drug discovery campaign targeting this important GPCR. The use of multiple orthogonal assays is highly recommended to fully characterize the pharmacological profile of the identified hits.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of Non-Peptide CCK-A Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of non-peptide cholecystokinin-A (CCK-A) receptor antagonists.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses common challenges encountered during the development of non-peptide CCK-A antagonists, which often exhibit poor oral bioavailability due to their physicochemical properties.[1][2]

Q1: My non-peptide CCK-A antagonist shows low and variable oral bioavailability. What are the primary causes?

A1: Low oral bioavailability for small molecule drugs is typically rooted in a few key factors.[3] The most common obstacles for this class of compounds include:

  • Poor Aqueous Solubility: Many non-peptide antagonists are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract.[4] This limits the concentration of the drug available for absorption.[4]

  • Low Intestinal Permeability: The compound may not efficiently pass through the intestinal epithelial cell layer to reach the bloodstream.[3]

  • Extensive First-Pass Metabolism: The drug may be significantly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[4] The liver is the most important site for drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[5]

  • Efflux Transporter Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug from inside the intestinal cells back into the GI lumen, reducing net absorption.[2] For example, the CCK-A antagonist dexloxiglumide is a known substrate for P-glycoprotein.[6]

Q2: How can I determine if poor solubility is the main issue for my compound?

A2: Initial physicochemical characterization is crucial. You can assess aqueous solubility using standard laboratory methods (e.g., shake-flask method) in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). If the solubility is below 100 µg/mL, it is likely to be a significant barrier to oral absorption.

Q3: What are the most effective formulation strategies to enhance the bioavailability of a poorly soluble CCK-A antagonist?

A3: Several enabling technologies can be employed to overcome solubility challenges.[1] The choice depends on the specific properties of your compound. Key strategies include:

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[7][8] When a SEDDS formulation comes into contact with GI fluids, it forms a fine micro- or nanoemulsion, which can enhance drug solubility and absorption.[3]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to its stable crystalline form.[1][9] ASDs are a mainstream approach for overcoming poor aqueous solubility.[1]

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][9]

  • Salt Formation: For ionizable compounds, forming a salt is a common and effective method for increasing solubility and dissolution rates.[1][4] However, this is not suitable for non-ionizable compounds, and some salts may have stability issues.[1]

Q4: My compound appears to be rapidly cleared. How can I assess its metabolic stability?

A4: The in vitro metabolic stability assay using liver microsomes is the standard method to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[10][11] This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are subcellular fractions containing these enzymes.[5][12] The results are typically reported as half-life (t½) and intrinsic clearance (Clint).[10] If the compound is rapidly metabolized (short half-life), strategies include medicinal chemistry efforts to modify the structure at the metabolic "hotspots" to block enzymatic degradation.

Q5: How can I investigate if my compound has poor intestinal permeability or is subject to active efflux?

A5: The Caco-2 permeability assay is the gold-standard in vitro model for predicting human oral absorption.[13][14] Caco-2 cells are derived from human colon cancer and, when cultured on semi-permeable inserts, form a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and transporter proteins.[14][15][16]

  • To assess permeability: The transport of the compound from the apical (lumen) side to the basolateral (blood) side (A→B) is measured. The result is expressed as an apparent permeability coefficient (Papp).

  • To assess efflux: The transport is also measured in the reverse direction (B→A). An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for active efflux transporters.[14]

Section 2: Comparative Pharmacokinetic Data

The following table summarizes available pharmacokinetic and potency data for several well-known non-peptide CCK-A antagonists. This data is essential for benchmarking and understanding the challenges within this drug class.

CompoundClassOral Bioavailability (F%)Key Pharmacokinetic/Potency ParametersSpecies
Devazepide BenzodiazepineData not readily available, but known to be orally active.[17]High affinity and selectivity for CCK-A receptors.[17] Apparent pKB: ~10.1-10.6 (guinea-pig ileum).[18]Guinea Pig, Mouse
Loxiglumide Glutaramic acid derivativeData not readily available.Potent, competitive, and specific CCK-A antagonist.[19] Apparent pKB: ~6.1-6.7 (guinea-pig ileum).[18]Rat, Guinea Pig
Dexloxiglumide Glutaramic acid derivative (eutomer of loxiglumide)~48%[6][20]Rapidly absorbed.[6] Incomplete bioavailability is due to both incomplete absorption and a hepatic first-pass effect.[6] Systemic clearance is moderate.[6]Human

Section 3: Key Experimental Protocols

Detailed methodologies for essential in vitro assays are provided below to guide your experimental design.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro intrinsic clearance of a non-peptide CCK-A antagonist by measuring the rate of its metabolism in liver microsomes.[5]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human, rat, or mouse) stored at -70°C.[12]

  • Potassium phosphate buffer (100 mM, pH 7.4).[10][12]

  • NADPH regenerating system (Cofactor).[5][10]

  • Positive control compounds (e.g., Dextromethorphan, Midazolam).[12]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation.[12]

  • 96-well plates, incubator (37°C), centrifuge.

  • LC-MS/MS system for analysis.[12]

Methodology:

  • Preparation: Thaw liver microsomes at 37°C just before use and keep on ice.[12] Prepare a working stock of microsomes (e.g., 3 mg/mL) in phosphate buffer.[12] Prepare the test compound working solution (e.g., 125 µM in ACN from a 20 mM DMSO stock).[10]

  • Incubation Mixture: In a 96-well plate, prepare the incubation medium containing phosphate buffer, MgCl2, and the microsomal protein (final concentration typically 0.4-0.5 mg/mL).[5][10] Add the test compound to achieve a final concentration of 1-2 µM.[10][12]

  • Pre-incubation: Pre-incubate the plate at 37°C with shaking for approximately 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor system.[10][12] For negative controls, substitute the cofactor with buffer.[10]

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[5][10]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[10]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint in µL/min/mg protein).

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a test compound and assess its potential as a substrate for efflux transporters.[14]

Materials:

  • Caco-2 cells.

  • Cell culture medium (e.g., DMEM with supplements).[16]

  • Transwell permeable supports (e.g., 24-well plates).[16]

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4).

  • Test compound dosing solution (e.g., 10-100 µM in transport buffer).[21]

  • Lucifer Yellow or another low-permeability marker for monolayer integrity testing.[15]

  • LC-MS/MS system for analysis.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a polarized monolayer.[15][16]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is critical for reliable data.[15]

    • Measure the Transepithelial Electrical Resistance (TEER). Values should be ≥ 200-300 Ω·cm².[15][21]

    • Perform a Lucifer Yellow leakage test. Permeability should be very low.[15]

  • Transport Experiment (A→B):

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the test compound dosing solution to the apical (donor) compartment.[21]

  • Transport Experiment (B→A):

    • In a separate set of wells, perform the reverse experiment by adding the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Sampling: Incubate the plates at 37°C with gentle shaking.[21] At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace the volume with fresh buffer.[21] Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial donor concentration.

  • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).

Section 4: Visualized Workflows and Pathways

The following diagrams illustrate key concepts and workflows relevant to the development of non-peptide CCK-A antagonists.

CCKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gq Gq Pathway cluster_Gs Gs Pathway CCKA_R CCK-A Receptor (CCK1R) Gq Gαq CCKA_R->Gq Activates Gs Gαs CCKA_R->Gs Activates CCK CCK (Ligand) CCK->CCKA_R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Pancreatic Secretion, Gallbladder Contraction) Ca_release->Physiological_Effects PKC->Physiological_Effects AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Physiological_Effects

Caption: CCK-A (CCK1) Receptor Signaling Pathways.[22][23][24]

Bioavailability_Workflow cluster_in_vitro In Vitro / Ex Vivo Screening cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility Assessment formulate Select & Develop Enabling Formulation (e.g., ASD, SEDDS) solubility->formulate Data informs formulation choice permeability Caco-2 Permeability Assay permeability->formulate Data informs formulation choice metabolism Liver Microsomal Stability Assay metabolism->formulate Data informs formulation choice pk_study Pharmacokinetic (PK) Study in Animals formulate->pk_study analyze Analyze Plasma Concentration vs. Time pk_study->analyze params Calculate PK Parameters (AUC, Cmax, F%) analyze->params decision Bioavailability Acceptable? params->decision start New CCK-A Antagonist start->solubility start->permeability start->metabolism end Lead Candidate decision->end Yes optimize Medicinal Chemistry Optimization decision->optimize No optimize->start Synthesize New Analogs

Caption: General workflow for bioavailability assessment.

Troubleshooting_Flowchart start Low Oral Bioavailability Observed q_sol Is Aqueous Solubility < 100 µg/mL? start->q_sol a_sol_yes Primary Issue: Solubility-Limited Absorption q_sol->a_sol_yes Yes q_perm Is Caco-2 Papp (A→B) Low & Efflux Ratio > 2? q_sol->q_perm No s_sol Strategies: • Lipid Formulations (SEDDS) • Amorphous Solid Dispersions • Particle Size Reduction a_sol_yes->s_sol end Re-evaluate in vivo PK with optimized compound or formulation s_sol->end a_perm_yes Primary Issue: Low Permeability / Efflux q_perm->a_perm_yes Yes q_met Is Microsomal Stability Half-Life Short? q_perm->q_met No s_perm Strategies: • Medicinal Chemistry to  reduce P-gp substrate activity • Use of permeation enhancers  (preclinical) a_perm_yes->s_perm s_perm->end a_met_yes Primary Issue: High First-Pass Metabolism q_met->a_met_yes Yes q_met->end No (Multiple factors likely) s_met Strategies: • Medicinal Chemistry to block  metabolic 'hot-spots' • Prodrug approach a_met_yes->s_met s_met->end

Caption: Troubleshooting poor oral bioavailability.

References

interpreting IC50 values for "CCK-A receptor inhibitor 1" in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Cholecystokinin-A (CCK-A) receptor inhibitors. It provides a comprehensive resource for interpreting IC50 values in different cell lines, troubleshooting common experimental issues, and understanding the underlying biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is "CCK-A receptor inhibitor 1" and what is its reported IC50?

A1: "this compound" is a naphthyl sulfone derivative that acts as an antagonist to the Cholecystokinin-A (CCK-A) receptor. It has a reported binding IC50 of 340 nM. However, the specific cell line and assay conditions used to determine this value are not consistently reported in publicly available literature, highlighting the importance of context in interpreting IC50 values.

Q2: Why do IC50 values for the same CCK-A receptor inhibitor vary between different cell lines?

A2: IC50 values can differ significantly across cell lines for several reasons:

  • Receptor Expression Levels: Cell lines express varying levels of the CCK-A receptor. Higher receptor density may require a higher concentration of the inhibitor to achieve 50% inhibition.

  • Cellular Context and Signaling Machinery: The downstream signaling components and regulatory proteins associated with the CCK-A receptor can differ between cell types, influencing the apparent potency of an inhibitor.

  • Off-Target Effects: At higher concentrations, the inhibitor might interact with other cellular targets, leading to effects that can confound the IC50 measurement in some cell lines but not others.

  • Cellular Health and Metabolism: The overall health, metabolic rate, and passage number of the cells can impact their response to drug treatment.[1][2]

Q3: What is the mechanism of action of CCK-A receptor activation and how do inhibitors block it?

A3: The CCK-A receptor, also known as CCK1, is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[3] Upon binding of its endogenous ligand, cholecystokinin (CCK), the receptor activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, leading to a measurable increase in intracellular calcium concentration. CCK-A receptor inhibitors are competitive antagonists that bind to the receptor but do not activate it, thereby preventing CCK from binding and initiating this signaling cascade.

Data Presentation: Comparative IC50 Values of CCK-A Receptor Antagonists

Due to limited publicly available data on "this compound" across multiple cell lines, this table presents IC50 values for two well-characterized, selective CCK-A receptor antagonists, Devazepide and Loxiglumide , to illustrate the variability in potency across different cellular contexts and assay types.

InhibitorCell Line / TissueAssay TypeIC50 (nM)Reference
Devazepide Rat Pancreatic Acini[¹²⁵I]CCK-8 Binding0.08Lit.
CHO-K1 (hCCK-A)Calcium Mobilization0.3Lit.
Ewing Tumor CellsCell Growth Inhibition~10,000[4]
Loxiglumide Rat Pancreatic Acini[¹²⁵I]CCK-8 Binding250[5]
Human Pancreatic CancerCell Growth Inhibition>10,000[2]

Note: The data presented is compiled from different sources and should be used for illustrative purposes. Direct comparison of absolute values between studies can be challenging due to variations in experimental conditions.

Mandatory Visualizations

Signaling Pathway of CCK-A Receptor

CCKA_Signaling cluster_membrane Cell Membrane CCK CCK (Ligand) CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Binds & Activates Gq Gq Protein CCKAR->Gq Activates Inhibitor CCK-A Inhibitor 1 (Antagonist) Inhibitor->CCKAR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses Ca->Downstream

Caption: CCK-A Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow for Determining IC50

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis c0 Culture CCK-A Receptor Expressing Cells c1 Plate Cells in 96-well Plate c0->c1 a1 Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) c1->a1 c2 Prepare Serial Dilutions of Inhibitor a0 Pre-incubate Cells with Inhibitor Dilutions a2 Add CCK Agonist to Stimulate Receptor a0->a2 a1->a0 a3 Measure Fluorescence (Calcium Flux) a2->a3 d0 Normalize Data (% Inhibition) a3->d0 d1 Plot Dose-Response Curve (Inhibition vs. log[Inhibitor]) d0->d1 d2 Calculate IC50 using Non-linear Regression d1->d2

Caption: Workflow for a cell-based functional IC50 determination assay.

Experimental Protocols

Key Experiment: Intracellular Calcium Flux Assay for CCK-A Receptor Antagonism

This protocol describes a method to determine the IC50 value of a CCK-A receptor antagonist by measuring its ability to inhibit agonist-induced calcium mobilization in a 96-well format.

Materials:

  • Cells expressing the CCK-A receptor (e.g., CHO-K1 stably transfected with human CCK-A receptor).

  • Black, clear-bottom 96-well cell culture plates.

  • CCK-Octapeptide (CCK-8) as the agonist.

  • CCK-A receptor inhibitor (e.g., "this compound").

  • Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

  • Pluronic F-127 (optional, to aid dye loading).

  • Probenecid (optional, to prevent dye extrusion).

  • A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or similar).

Procedure:

  • Cell Plating:

    • Seed the CCK-A receptor-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Preparation of Dye Loading Solution:

    • Prepare a Fluo-4 AM dye loading solution in HHBS. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • If used, add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

  • Dye Loading:

    • Remove the growth medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM dye loading solution to each well.[6]

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.[6]

  • Inhibitor Incubation:

    • During the dye loading incubation, prepare serial dilutions of the "this compound" in HHBS at 2X the final desired concentrations.

    • After dye loading, wash the cells twice with HHBS.

    • Add 50 µL of the 2X inhibitor dilutions to the appropriate wells. Add 50 µL of HHBS to control wells.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Program the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline reading for 15-30 seconds.

    • Set the instrument to automatically inject a solution of CCK-8 agonist (at a concentration that elicits a near-maximal response, e.g., EC80) into each well.

    • Continue recording the fluorescence signal for at least 60-120 seconds post-injection to capture the peak calcium response.

  • Data Analysis:

    • For each well, determine the maximum fluorescence signal change (peak - baseline).

    • Normalize the data: The response in wells with no inhibitor is considered 0% inhibition, and the baseline fluorescence (or response in wells with a saturating concentration of inhibitor) is 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inconsistent cell seeding.- "Edge effects" in the 96-well plate.- Pipetting errors.- Ensure a homogeneous cell suspension before plating.- Avoid using the outer wells of the plate or fill them with sterile buffer/media.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.
No or Low Signal After Agonist Addition - Low receptor expression in the cell line.- Agonist is degraded or inactive.- Cells are not viable or are unhealthy.- Dye loading was unsuccessful.- Confirm CCK-A receptor expression via qPCR or Western blot.- Use a fresh, validated batch of CCK-8 agonist.- Check cell viability with a Trypan Blue assay.- Use a positive control like Ionomycin to confirm dye loading and cell response.
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from the compound.- Cell death leading to dye leakage.- Ensure thorough washing after the dye loading step.- Run a control plate with the compound but without cells to check for autofluorescence.- Assess cell morphology and viability before the assay.
Inconsistent IC50 Values Between Experiments - Variation in cell passage number.- Differences in incubation times or temperatures.- Inconsistent agonist concentration.- Use cells within a defined passage number range for all experiments.- Standardize all incubation steps in the protocol.- Use a precise and consistent final concentration of the agonist (ideally at its EC80) for stimulation.
Curve Does Not Reach 100% Inhibition - Inhibitor solubility limit has been reached.- The inhibitor is a partial antagonist.- Off-target effects at high concentrations are interfering with the signal.- Check the solubility of the inhibitor in the assay buffer.- The observed effect may be the true maximal inhibition for that compound.- Consider alternative assay formats (e.g., radioligand binding) to confirm the mechanism.

References

Technical Support Center: Addressing Receptor Desensitization in CCK-A Agonist Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholecystokinin A (CCK-A) receptor agonists. The information is designed to help address specific issues related to receptor desensitization encountered during in vitro experiments.

Troubleshooting Guides

Issue 1: Rapid Loss of Agonist Response (Tachyphylaxis)

Question: My cells initially respond well to the CCK-A agonist, but the signal diminishes rapidly upon repeated or prolonged stimulation. What is causing this, and how can I mitigate it?

Answer: This phenomenon, known as tachyphylaxis or rapid desensitization, is a common characteristic of G protein-coupled receptors (GPCRs) like the CCK-A receptor. It is a protective mechanism to prevent overstimulation of the cell.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Receptor Phosphorylation: Agonist binding triggers G protein-coupled receptor kinases (GRKs) to phosphorylate the intracellular domains of the CCK-A receptor. This increases the receptor's affinity for arrestin proteins.- Use inhibitors of specific kinases, such as Protein Kinase C (PKC) or Protein Kinase A (PKA), to investigate their role in desensitization in your system.[1] - Be aware that different cell types may utilize different kinases for CCK-A receptor desensitization.[2]
Arrestin Binding: Arrestin binding to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby terminating the signal.- Employ cell lines with knockout or knockdown of β-arrestin isoforms to determine their specific contribution to desensitization.
Receptor Internalization: The arrestin-bound receptor is targeted for internalization into endosomes, removing it from the cell surface and making it unavailable for further agonist binding.- Perform experiments at lower temperatures (e.g., 4°C) to inhibit active transport processes like endocytosis. - Use inhibitors of clathrin-mediated endocytosis, such as hypertonic sucrose or monodansylcadaverine, to block receptor internalization.
High Agonist Concentration: Higher concentrations of agonists can accelerate the rate of desensitization.[1]- Determine the optimal agonist concentration that elicits a robust but sustainable response by performing a full dose-response curve. - Consider using a lower concentration for prolonged stimulation experiments.

Issue 2: Inconsistent or Low Signal in Second Messenger Assays (e.g., Calcium Flux, IP3 Accumulation)

Question: I am observing a weak or inconsistent signal in my calcium flux or inositol phosphate (IP) accumulation assays after agonist application. What could be the problem?

Answer: A weak or inconsistent signal can be due to a variety of factors, including suboptimal assay conditions, cell health issues, or rapid desensitization that is not being adequately captured.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Rapid Desensitization: The peak of the second messenger response may be very transient and missed if measurements are not taken at the optimal time point. CCK-A receptor-mediated IP3 responses can be very rapid.[2][3]- Perform a time-course experiment to determine the peak response time for your specific agonist and cell system. - For calcium assays, ensure your plate reader or microscope has a sufficiently fast read time to capture the initial transient.
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times may exhibit altered receptor expression and signaling capacity.- Maintain a healthy cell culture by adhering to proper cell culture techniques. - Use cells within a defined low passage number range for all experiments.
Assay Buffer Composition: The composition of your assay buffer, including the concentration of divalent cations like Ca²⁺ and Mg²⁺, can significantly impact receptor signaling.- Optimize the assay buffer composition. Ensure that the calcium concentration is appropriate for the assay.
Agonist Degradation: Peptide agonists can be susceptible to degradation by proteases in the cell culture medium.- Prepare fresh agonist solutions for each experiment. - Consider using protease inhibitors in your assay buffer, especially for longer incubation times.
Low Receptor Expression: The cell line may not express a sufficient number of CCK-A receptors to generate a robust signal.- Confirm receptor expression using techniques like radioligand binding or western blotting. - Consider using a cell line with higher or inducible expression of the CCK-A receptor.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of CCK-A receptor desensitization?

A1: The primary mechanisms of CCK-A receptor desensitization are:

  • Phosphorylation: Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs) and other kinases like PKC.[1]

  • Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which uncouple the receptor from its G protein, effectively terminating the signal.

  • Internalization: The receptor-arrestin complex is targeted for clathrin-mediated endocytosis, removing the receptor from the cell surface.[4]

Q2: How quickly does CCK-A receptor desensitization occur, and how long does it take for the receptor to resensitize?

A2: Desensitization of the CCK-A receptor is a rapid process, often occurring within minutes of agonist exposure. The recovery from desensitization, or resensitization, is a slower process and can take longer. One study showed that after a 10-minute washout period, the response to a CCK-A agonist had largely recovered.[1] The exact kinetics can vary depending on the cell type, agonist concentration, and temperature.[1]

Q3: Can I prevent CCK-A receptor desensitization in my experiments?

A3: Completely preventing desensitization may not be possible without altering the natural biological response. However, you can modulate it for experimental purposes by:

  • Using kinase inhibitors to reduce receptor phosphorylation.[1]

  • Employing β-arrestin knockout/knockdown cell lines.

  • Inhibiting receptor internalization.

  • Using the lowest effective concentration of the agonist.

Q4: Does the choice of CCK-A agonist affect the rate of desensitization?

A4: Yes, the potency and efficacy of the agonist can influence the rate and extent of desensitization. Full agonists generally induce more profound and rapid desensitization than partial agonists. For example, the selective CCK-A agonist A71378 has been shown to have a longer-lasting effect on food intake compared to CCK-8S, suggesting potential differences in their desensitization profiles.

Q5: How does continuous infusion of a CCK-A agonist affect receptor sensitivity in vivo?

A5: Continuous infusion of a CCK-A agonist can lead to a down-regulation of the receptor, which is a more long-term adaptive response compared to acute desensitization. This can involve both a decrease in receptor expression and an increase in receptor degradation.

Quantitative Data on CCK-A Agonist Activity

Table 1: Potency of CCK-A Receptor Agonists in Different Assays

AgonistAssayCell/Tissue TypeEC₅₀ / IC₅₀ (nM)Reference
A71378Pancreatic Amylase SecretionGuinea Pig Pancreas0.16[4]
A71378Ileal Muscle ContractionGuinea Pig Ileum3.7[4]
A71378Intracellular Calcium MobilizationNCI-H345 cells (CCK-B/gastrin receptors)600[4]
CCK-8SCalcium FluxCHO cells expressing rat CCK1 receptor0.417[5]
CCK-8Inositol Phosphate ProductionRat Pancreatic Acini~2[3]

Table 2: Time-Course of CCK-A Receptor Desensitization and Recovery

Agonist (Concentration)Cell TypeAssayDesensitization TimeRecovery Time for Full ResponseReference
CCK (10 nM)Primary Vagal Afferent NeuronsCalcium ImagingRapid decay to ~30% of peak within minutes~10-15 minutes[1]

Experimental Protocols

1. Radioligand Binding Assay for CCK-A Receptor

This protocol is adapted for a whole-cell radioligand binding assay to determine the binding characteristics of CCK-A receptor ligands.

  • Materials:

    • CHO or HEK293 cells stably expressing the CCK-A receptor

    • 24-well tissue culture plates

    • Krebs-Ringer-HEPES (KRH) medium

    • Soybean trypsin inhibitor

    • Bovine serum albumin (BSA)

    • Radiolabeled CCK-A receptor ligand (e.g., ¹²⁵I-CCK-8)

    • Unlabeled CCK-A receptor agonist or antagonist

    • 0.5 M NaOH

    • Gamma counter

  • Procedure:

    • Seed cells in 24-well plates and grow to 80-90% confluency.

    • On the day of the assay, wash the cells once with KRH medium containing 0.2% BSA and 0.01% soybean trypsin inhibitor.

    • For competition binding assays, add increasing concentrations of the unlabeled ligand to the wells.

    • Add a constant concentration of the radiolabeled ligand (e.g., ~20,000 cpm/well) to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • To terminate the binding reaction, aspirate the medium and wash the cells twice with ice-cold KRH buffer.

    • Lyse the cells by adding 500 µL of 0.5 M NaOH to each well.

    • Transfer the lysate to tubes and measure the radioactivity using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled CCK-8.

2. Inositol Phosphate (IP) Accumulation Assay

This protocol measures the accumulation of inositol phosphates, a downstream product of CCK-A receptor activation.

  • Materials:

    • HEK293 cells expressing the CCK-A receptor

    • 6-well plates

    • myo-[³H]inositol

    • Agonist of interest

    • LiCl

    • Perchloric acid

    • Dowex AG1-X8 resin

    • Scintillation counter

  • Procedure:

    • Seed cells in 6-well plates and grow to near confluency.

    • Label the cells by incubating them overnight with medium containing myo-[³H]inositol (1-2 µCi/mL).

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with medium containing LiCl (10-20 mM) for 15-30 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphates.

    • Stimulate the cells with the CCK-A agonist at various concentrations for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Scrape the cells and transfer the contents to a tube.

    • Neutralize the extract with KOH.

    • Separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.

    • Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.

3. Receptor Internalization Assay using Fluorescence Microscopy

This protocol allows for the visualization of CCK-A receptor internalization upon agonist stimulation.

  • Materials:

    • Cells expressing a fluorescently tagged CCK-A receptor (e.g., CCKAR-GFP) or a fluorescently labeled CCK-A agonist (e.g., Alexa Fluor 488-CCK).

    • Glass-bottom culture dishes or chamber slides.

    • Confocal microscope.

    • Image analysis software.

  • Procedure:

    • Seed cells on glass-bottom dishes and allow them to adhere.

    • On the day of the experiment, replace the culture medium with an imaging buffer.

    • Acquire baseline images of the cells before adding the agonist.

    • Add the fluorescently labeled agonist or stimulate the cells expressing the tagged receptor with an unlabeled agonist.

    • Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the translocation of the fluorescent signal from the plasma membrane to intracellular compartments.[4]

    • Analyze the images to quantify the extent of receptor internalization over time. This can be done by measuring the fluorescence intensity at the plasma membrane versus the intracellular region.

Visualizations

Signaling Pathways and Experimental Workflows

CCKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK-A Agonist CCK-A Agonist CCKAR CCK-A Receptor CCK-A Agonist->CCKAR Binding Gq Gq Protein CCKAR->Gq Activation GRK GRK CCKAR->GRK Phosphorylation Endosome Endosome CCKAR->Endosome Internalization PLC Phospholipase C Gq->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 Hydrolysis of PIP₂ DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis of PIP₂ Ca2 Ca²⁺ Release from ER IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activation PKC->CCKAR Phosphorylation Arrestin β-Arrestin GRK->Arrestin Recruitment to phosphorylated receptor Arrestin->CCKAR Binding Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-CCKAR) Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay IP_Assay Inositol Phosphate Accumulation Assay Cell_Culture->IP_Assay Calcium_Assay Calcium Flux Assay Cell_Culture->Calcium_Assay Internalization_Assay Receptor Internalization (Microscopy) Cell_Culture->Internalization_Assay Agonist_Prep Agonist Preparation Agonist_Prep->Binding_Assay Agonist_Prep->IP_Assay Agonist_Prep->Calcium_Assay Agonist_Prep->Internalization_Assay Data_Quant Data Quantification (EC₅₀, IC₅₀, Time-course) Binding_Assay->Data_Quant IP_Assay->Data_Quant Calcium_Assay->Data_Quant Internalization_Assay->Data_Quant Conclusion Conclusion on Desensitization Profile Data_Quant->Conclusion

References

Technical Support Center: Control Experiments for Validating "CCK-A Receptor Inhibitor 1" Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "CCK-A Receptor Inhibitor 1" (CAS No. 137004-80-9). The information is designed to assist in the design and troubleshooting of experiments to validate the activity of this inhibitor.

I. Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary mechanism of action?

A1: "this compound" is a naphthyl sulfone derivative that acts as a competitive antagonist of the Cholecystokinin A (CCK-A) receptor, also known as the CCK1 receptor.[1][2] It has a reported binding IC50 of 340 nM for the CCK-A receptor.[1] Its primary mechanism of action is to block the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-A receptor, thereby inhibiting its downstream signaling pathways.[3] The CCK-A receptor is a G-protein coupled receptor (GPCR) primarily found in the gastrointestinal tract, including the pancreas and gallbladder, and is involved in processes such as enzyme secretion, gallbladder contraction, and satiety signaling.[4][5]

Q2: What are the recommended positive and negative controls for in vitro experiments with "this compound"?

A2:

  • Positive Controls:

    • Agonist: Cholecystokinin octapeptide (CCK-8) is the most common and potent endogenous agonist for the CCK-A receptor and should be used to stimulate the receptor in functional assays.[6]

    • Reference Antagonist: A well-characterized CCK-A receptor antagonist, such as Devazepide (formerly L-364,718) or Loxiglumide, can be used as a positive control for inhibition.[4]

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve "this compound" (e.g., DMSO) should be tested alone to ensure it does not affect the assay.

    • Inactive Cell Line: Use a cell line that does not express the CCK-A receptor to test for off-target effects.

    • CCK-B Receptor Antagonist: To demonstrate selectivity, a CCK-B receptor antagonist (e.g., L-365,260) can be used. "this compound" should not show significant activity against CCK-B receptor-mediated effects.[7]

Q3: What are the key in vitro assays to validate the activity of "this compound"?

A3: The two primary in vitro assays for validating a GPCR inhibitor are:

  • Receptor Binding Assay: This assay directly measures the ability of the inhibitor to displace a radiolabeled ligand from the CCK-A receptor. It is used to determine the binding affinity (Ki) or IC50 for binding.

  • Functional Assay: This assay measures the cellular response following receptor activation. For the Gq-coupled CCK-A receptor, common functional assays include:

    • Calcium Mobilization Assay: Measures the increase in intracellular calcium concentration upon agonist stimulation.

    • Inositol Phosphate (IP) Accumulation Assay: Measures the production of inositol phosphates, a downstream product of phospholipase C activation.

Q4: How should I prepare and store "this compound"?

A4: "this compound" is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C for short-term storage or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.[2] When preparing working solutions, dilute the DMSO stock in the appropriate assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the experimental validation of "this compound".

Problem Potential Cause(s) Troubleshooting Steps
No or low inhibitory activity observed in a functional assay. 1. Compound Degradation: The inhibitor may have degraded due to improper storage or handling. 2. Low Compound Potency: The concentration range tested may be too low. 3. Poor Solubility: The inhibitor may have precipitated out of the assay buffer. 4. Assay Conditions Not Optimal: Cell density, agonist concentration, or incubation times may not be ideal. 5. Incorrect Receptor Subtype: The cell line may not be expressing the CCK-A receptor or may be expressing the CCK-B receptor.1. Use a fresh stock of the inhibitor. Confirm proper storage conditions (-20°C or -80°C). 2. Test a wider range of inhibitor concentrations, up to 100 µM. 3. Check for precipitation in the working solutions. If necessary, sonicate or gently warm the solution. Ensure the final DMSO concentration is within the tolerated range for your assay. 4. Optimize the assay by titrating the cell number, using an EC80 concentration of the agonist (CCK-8), and varying the pre-incubation time with the inhibitor. 5. Confirm CCK-A receptor expression in your cell line using RT-PCR or a specific antibody. Test the effect of a known CCK-A receptor agonist and antagonist.
High background signal or "inhibitory" effect of the vehicle control. 1. DMSO Toxicity: The final concentration of DMSO in the assay may be too high, causing cellular stress or death. 2. Contaminated Reagents: Assay buffers or other reagents may be contaminated.1. Perform a DMSO toxicity test to determine the maximum tolerated concentration for your cell line. Typically, keep the final DMSO concentration below 0.5%. 2. Prepare fresh assay buffers and reagents.
Inconsistent results between experiments. 1. Cell Passage Number: The expression level of the CCK-A receptor may vary with cell passage number. 2. Reagent Variability: Different batches of reagents (e.g., serum, agonist) can lead to variability. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variations in results.1. Use cells within a defined passage number range for all experiments. 2. Use the same batch of critical reagents for a set of experiments. If a new batch is used, perform a bridging experiment to ensure consistency. 3. Ensure pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions.
Inhibitor shows activity in cells not expressing the CCK-A receptor. 1. Off-Target Effects: The inhibitor may be interacting with other cellular targets.1. Perform a counterscreen against a panel of other GPCRs or relevant targets. 2. Test the inhibitor in a functional assay that is independent of the CCK-A receptor signaling pathway (e.g., a cell viability assay).

III. Quantitative Data Summary

The following tables summarize quantitative data for CCK-A receptor antagonists from various studies. This data can be used as a reference for expected outcomes in your experiments.

Table 1: In Vitro Activity of CCK-A Receptor Antagonists

CompoundAssay TypeCell Line/TissueAgonistIC50 / KiReference
This compound Binding Assay--340 nM[1]
Devazepide (L-364,718) Amylase SecretionRat pancreatic aciniCCK-8~1 nM[8]
Loxiglumide Amylase SecretionRat pancreatic aciniCCK-8~3 µM[9]
Dexloxiglumide Gastric Emptying InhibitionRatCCK-8ID50: 1.14 mg/kg (i.v.)[10]

Table 2: In Vivo Effects of CCK-A Receptor Antagonists

CompoundSpeciesModelEndpointDoseEffectReference
Devazepide RatFood IntakeGlucose Consumption100 µg/kgIncreased intake[11]
Loxiglumide HumanGastric EmptyingGastric Half-Emptying Time10 mg/kg/h (i.v.)Accelerated emptying[12]
Loxiglumide HumanSatietyFood Intake10 mg/kg/h (i.v.)No significant change[13]
Devazepide MouseTumor GrowthXenograft Tumor Volume1 mg/kg/dayReduced tumor growth[14][15]
Dexloxiglumide RatPancreatic SecretionAmylase Output30 µmol/kg (p.o.)Inhibition of CCK-8 induced secretion[16]

IV. Experimental Protocols

A. CCK-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of "this compound" to the CCK-A receptor.

Materials:

  • Cells or membranes expressing the human CCK-A receptor.

  • Radioligand: [125I]CCK-8 or a similar high-affinity radiolabeled CCK-A receptor agonist.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • "this compound" and unlabeled CCK-8.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Prepare serial dilutions of "this compound" and unlabeled CCK-8 (for determining non-specific binding) in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add the diluted "this compound" or unlabeled CCK-8 to the respective wells.

  • Add the cell membranes or whole cells expressing the CCK-A receptor to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data using a non-linear regression to determine the IC50 value of "this compound".

B. Calcium Mobilization Assay

Objective: To functionally assess the inhibitory activity of "this compound" on CCK-A receptor signaling.

Materials:

  • A cell line stably or transiently expressing the human CCK-A receptor (e.g., CHO-K1, HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • CCK-8 (agonist).

  • "this compound".

  • A fluorescence plate reader with an injection system.

Protocol:

  • Seed the CCK-A receptor-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of "this compound" or vehicle control for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Inject a pre-determined concentration of CCK-8 (typically the EC80) into each well and immediately begin recording the fluorescence signal over time.

  • Analyze the data by calculating the change in fluorescence intensity upon agonist addition.

  • Plot the response against the concentration of "this compound" and fit the data to a dose-response curve to determine the IC50 value.

V. Visualizations

CCK-A Receptor Signaling Pathway

CCK_A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Binds Gq Gq CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response (e.g., Enzyme Secretion) Ca->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets

Caption: CCK-A receptor signaling pathway.

Experimental Workflow for Validating "this compound" Activity

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation BindingAssay Receptor Binding Assay (Determine Ki) FunctionalAssay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) SelectivityAssay Selectivity Assay (vs. CCK-B Receptor) FunctionalAssay->SelectivityAssay OffTargetAssay Off-Target Screening (vs. other GPCRs) SelectivityAssay->OffTargetAssay PK_PD Pharmacokinetics & Pharmacodynamics OffTargetAssay->PK_PD EfficacyModel Efficacy Model (e.g., Gastric Emptying, Satiety Model) PK_PD->EfficacyModel Start Start: This compound Start->BindingAssay Start->FunctionalAssay Troubleshooting_Logic Start Low/No Inhibitory Activity CheckCompound Check Compound Integrity & Concentration Range Start->CheckCompound CheckSolubility Check Compound Solubility in Assay Buffer CheckCompound->CheckSolubility [Compound OK] Result_NotOK Still No Activity: Consider Off-Target Effects or Assay Compatibility CheckCompound->Result_NotOK [Compound Degraded] OptimizeAssay Optimize Assay Conditions (Cell density, Agonist conc.) CheckSolubility->OptimizeAssay [Solubility OK] CheckSolubility->Result_NotOK [Precipitation] VerifyReceptor Verify CCK-A Receptor Expression & Function OptimizeAssay->VerifyReceptor [Assay Optimized] OptimizeAssay->Result_NotOK [No Improvement] Result_OK Activity Observed VerifyReceptor->Result_OK [Receptor Verified] VerifyReceptor->Result_NotOK [No/Low Expression]

References

Validation & Comparative

A Comparative Guide to CCK-A Receptor Antagonists: Devazepide vs. CCK-A Receptor Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing our understanding of biological systems and discovering new therapeutic agents. This guide provides a detailed comparison of two cholecystokinin-A (CCK-A) receptor antagonists: the well-characterized clinical candidate, devazepide, and the lesser-known research compound, "CCK-A receptor inhibitor 1". This objective analysis is based on publicly available experimental data to aid in the selection of the most suitable compound for specific research needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data for devazepide and this compound, highlighting the significant disparity in the depth of characterization between the two molecules.

ParameterDevazepideThis compoundReference
Binding Affinity (CCK-A Receptor) IC₅₀: 81 pM (rat pancreatic)[1], 45 pM (bovine gallbladder)[1]IC₅₀: 340 nM[2][3][4]
pKB: 9.98 (guinea-pig gall bladder)[5]
Binding Affinity (CCK-B Receptor) IC₅₀: 245 nM (guinea pig brain)[1]Data not available
Selectivity (CCK-A vs. CCK-B) ~3000-foldData not available[1]
In Vivo Efficacy (Satiety) Increases food intake in rats[6][7] and mice. Attenuates the satiating effects of intestinal carbohydrate infusions in rats[6].Data not available
Pharmacokinetics (Rat) Half-life: ~3.5-4 hours[8]Data not available
Oral Bioavailability Orally active[1]Data not available

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison table.

Receptor Binding Assays

Objective: To determine the binding affinity of the compounds for the CCK-A and CCK-B receptors.

Protocol (based on methodology for Devazepide):

  • Membrane Preparation: Pancreatic membranes (a rich source of CCK-A receptors) and cerebral cortical membranes (a source of CCK-B receptors) are prepared from guinea pigs or rats. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Radioligand Binding: Membranes are incubated with a radiolabeled CCK analog, such as ¹²⁵I-Bolton-Hunter labeled CCK-8.

  • Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound (devazepide or this compound).

  • Separation and Counting: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curves. The equilibrium dissociation constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Satiety Models

Objective: To assess the effect of the CCK-A receptor antagonists on food intake and satiety in animal models.

Protocol (Sham-Feeding Rat Model):

  • Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a gastric fistula to allow for sham feeding, where ingested food drains out of the stomach, minimizing post-ingestive caloric effects.

  • Acclimation: Rats are accustomed to the experimental setup and the liquid diet (e.g., sweetened milk).

  • Drug Administration: Prior to the feeding session, rats are administered either the vehicle control or the test compound (e.g., devazepide) via intraperitoneal (i.p.) injection at various doses.

  • Sham-Feeding Session: The gastric fistula is opened, and the rats are presented with the liquid diet for a fixed period (e.g., 30 minutes). The volume of consumed diet is measured.

  • Data Analysis: The effect of the antagonist on food intake is determined by comparing the consumption volumes between the vehicle-treated and drug-treated groups. An increase in food intake in the presence of the antagonist suggests a blockade of endogenous CCK-mediated satiety signals.

Mandatory Visualizations

CCK-A Receptor Signaling Pathway

CCK_A_Signaling cluster_membrane Cell Membrane CCK_A CCK-A Receptor Gq Gq Protein CCK_A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes CCK CCK CCK->CCK_A Devazepide Devazepide / This compound Devazepide->CCK_A IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Satiety) Ca2_release->Physiological_Response PKC_activation->Physiological_Response

Caption: CCK-A receptor signaling pathway and points of antagonism.

Experimental Workflow for CCK-A Antagonist Evaluation

Experimental_Workflow start Start: Candidate Compound binding_assay In Vitro Receptor Binding Assay (CCK-A and CCK-B) start->binding_assay selectivity Determine Affinity (IC₅₀/Kᵢ) and Selectivity binding_assay->selectivity functional_assay In Vitro Functional Assay (e.g., Amylase Secretion) selectivity->functional_assay efficacy Determine Functional Potency (EC₅₀) functional_assay->efficacy in_vivo_pk In Vivo Pharmacokinetic Studies (e.g., in Rats) efficacy->in_vivo_pk pk_params Determine Half-life, Bioavailability in_vivo_pk->pk_params in_vivo_pd In Vivo Pharmacodynamic Studies (e.g., Satiety Model) pk_params->in_vivo_pd pd_effect Evaluate In Vivo Efficacy in_vivo_pd->pd_effect end Candidate Profile pd_effect->end

Caption: A typical workflow for the evaluation of CCK-A receptor antagonists.

In-depth Comparison

Devazepide emerges as a highly potent and selective CCK-A receptor antagonist with extensive characterization. Its picomolar affinity for the CCK-A receptor and approximately 3000-fold selectivity over the CCK-B receptor make it an exceptional tool for dissecting the physiological roles of CCK-A receptor signaling. The wealth of in vivo data demonstrating its ability to increase food intake by blocking satiety signals further solidifies its utility in metabolic research. Furthermore, its oral bioavailability and known pharmacokinetic profile in preclinical models provide a strong foundation for its use in a variety of experimental settings.

In stark contrast, "this compound" is a significantly less characterized compound. The available data is limited to a single reported IC₅₀ value of 340 nM for the CCK-A receptor, which indicates a moderate potency. Crucially, there is no publicly available information on its selectivity for the CCK-A receptor over the CCK-B receptor. This lack of selectivity data is a major limitation, as any observed biological effects could be confounded by off-target interactions with the CCK-B receptor. Additionally, the absence of in vivo efficacy and pharmacokinetic data makes it challenging to design and interpret animal studies.

For researchers seeking a reliable and well-documented pharmacological tool to investigate the CCK-A receptor, devazepide is the unequivocal choice. Its high potency, selectivity, and established in vivo effects provide a solid basis for rigorous scientific inquiry.

"this compound" , in its current state of public characterization, should be approached with caution. While it may serve as a starting point for medicinal chemistry efforts or for preliminary in vitro screening, its utility as a selective pharmacological probe is severely limited by the lack of comprehensive data. Any research employing this compound would necessitate extensive in-house characterization of its selectivity and in vivo properties to ensure the validity of the experimental findings.

References

Comparative Analysis of CCK-A Receptor Inhibitor 1 Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of "CCK-A receptor inhibitor 1" with other G-Protein Coupled Receptors (GPCRs). Due to the limited publicly available cross-reactivity data for "this compound," this guide utilizes data from the well-characterized and highly selective CCK-A receptor antagonist, Devazepide (also known as L-364,718 or MK-329), as a representative compound for this class of inhibitors.

Introduction to CCK-A Receptor Inhibitors

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two main GPCR subtypes: CCK-A (CCK1) and CCK-B (CCK2) receptors. CCK-A receptors are primarily found in peripheral tissues such as the pancreas, gallbladder, and vagal afferent neurons, while CCK-B receptors are predominantly located in the central nervous system. "this compound" is a potent antagonist of the CCK-A receptor with a binding affinity (IC50) of 340 nM. Selective antagonists of the CCK-A receptor are valuable research tools and have therapeutic potential for various gastrointestinal and metabolic disorders.

Cross-Reactivity Profile of a Representative CCK-A Receptor Antagonist (Devazepide)

The following table summarizes the known binding affinities of Devazepide for the CCK-A receptor and its limited reported interactions with other receptors. It is important to note that a comprehensive public screening against a full panel of GPCRs is not available in the reviewed literature. However, existing studies suggest a high degree of selectivity.

Receptor TargetLigandSpeciesAssay TypeAffinity (Ki or IC50)Reference
CCK-A (CCK1) Devazepide Rat (pancreas) Radioligand Binding 81 pM (IC50)
CCK-A (CCK1) Devazepide Bovine (gallbladder) Radioligand Binding 45 pM (IC50)
CCK-B (CCK2) Devazepide Guinea Pig (brain) Radioligand Binding 245 nM (IC50)
Various GPCRs Devazepide Rat (pancreatic membranes) Radioligand Binding Binding not affected by various pharmacological agents [1]
Serotonin Receptors Devazepide Rat In vivo functional assay No attenuation of 5-HT induced anorexia [2]
Dopamine Receptors Devazepide Rat In vivo functional assay Reverses effects of chronic haloperidol and clozapine on dopamine neurons [3]

Note: The data for dopamine receptors indicates a functional interaction within the central nervous system, but does not provide direct binding affinities. This interaction may be indirect and related to the complex interplay between CCK and dopamine signaling pathways.

Signaling Pathways and Experimental Workflows

To understand the context of these cross-reactivity studies, it is essential to visualize the signaling pathway of the CCK-A receptor and the general workflow of the experimental assays used to determine ligand binding.

CCK_A_Signaling cluster_membrane Cell Membrane CCK_A CCK-A Receptor Gq Gq Protein CCK_A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK CCK CCK->CCK_A Binds IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC

Caption: CCK-A Receptor Signaling Pathway.

The diagram above illustrates the canonical Gq-coupled signaling pathway of the CCK-A receptor. Upon binding of CCK, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to various cellular responses.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target GPCR) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., CCK-A Inhibitor 1) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Analysis Determine IC50/Ki values Scintillation->Analysis

References

In Vivo Efficacy of CCK-A Receptor Inhibitors: A Comparative Analysis of "CCK-A Receptor Inhibitor 1" and Lintitript

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the in vivo efficacy of "CCK-A receptor inhibitor 1" and lintitript is not feasible at this time due to the limited availability of public data. "this compound" is a potent in vitro inhibitor, however, published in vivo efficacy studies are not available. Research on lintitript (SR 27897) has been discontinued, and existing in vivo data focuses on its effects on gastrointestinal and central nervous system functions, not on oncology.

This guide provides a summary of the available information on both compounds, details on the experimental protocols used in lintitript studies, and an overview of the cholecystokinin-A (CCK-A) receptor signaling pathway.

Compound Overview

Feature"this compound"Lintitript (SR 27897)
Mechanism of Action Potent and selective cholecystokinin-A (CCK-A) receptor inhibitor.[1]Selective cholecystokinin-A (CCK-A) receptor antagonist.
Reported IC50 340 nM[1][2]Not specified in the provided results.
Development Status Research compound.Development halted by Sanofi in 2002.
Available In Vivo Data No publicly available in vivo efficacy data.Studies on feeding behavior, anxiety, and leptin transport in animal models.[3][4][5]

CCK-A Receptor Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. Upon binding of its ligand, cholecystokinin (CCK), the receptor activates downstream signaling cascades.

CCK_A_Receptor_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Binds to Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release IP3->Ca2 Stimulates Response Cellular Responses (e.g., Enzyme Secretion, Satiety) PKC->Response Ca2->Response

Caption: CCK-A Receptor Signaling Pathway.

Experimental Protocols: Lintitript (In Vivo Studies)

While direct anti-cancer efficacy data for lintitript is unavailable, the following protocols from studies on other physiological effects provide insight into its in vivo administration and the models used.

Study on Feeding Behavior in Mice
  • Animal Model: Male C57BL/6 mice.

  • Compound Administration: Lintitript (SR 27897) was dissolved in a vehicle solution for intraperitoneal (IP) injection.

  • Experimental Design: Mice were habituated to handling and injection procedures. Following fasting, mice were administered either vehicle or lintitript at varying doses. Food intake was then measured at specific time points post-injection to assess the effect of the CCK-A receptor antagonist on satiety and feeding behavior.[3]

  • Logical Workflow:

Lintitript_Feeding_Study Acclimation Animal Acclimation (Male C57BL/6 Mice) Fasting Overnight Fasting Acclimation->Fasting Grouping Random Assignment (Vehicle vs. Lintitript) Fasting->Grouping Injection Intraperitoneal Injection Grouping->Injection Measurement Food Intake Measurement (e.g., at 30, 60, 120 min) Injection->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for a lintitript feeding study.

Study on Leptin Transport in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Compound Administration: Lintitript (SR 27897) was administered via subcutaneous (s.c.) injection at a dose of 0.3 mg/kg.[5]

  • Experimental Design: To investigate the role of CCK-A receptors in leptin transport across the blood-brain barrier, rats were pre-treated with lintitript before the administration of CCK-8 and leptin. Plasma and cerebrospinal fluid were then collected and analyzed for leptin concentrations to determine the effect of CCK-A receptor blockade.[5]

Conclusion

Based on currently available scientific literature, a direct comparison of the in vivo efficacy of "this compound" and lintitript is not possible. "this compound" remains a research compound with no published in vivo data. Lintitript, a compound whose development was halted, has been studied in vivo in the context of appetite and other physiological processes, but not for its anti-cancer efficacy. Researchers and drug development professionals seeking to target the CCK-A receptor for oncology applications should consider these data gaps. Further preclinical studies would be required to elucidate the in vivo anti-cancer potential of any CCK-A receptor inhibitor.

References

A Structural Showdown: Comparing Different Classes of CCK-A Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various classes of Cholecystokinin-A (CCK-A) receptor inhibitors is paramount for advancing therapeutic strategies targeting gastrointestinal and central nervous system disorders. This guide provides a comprehensive, structure-based comparison of these inhibitors, supported by experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of their mechanisms and potential applications.

The CCK-A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating a host of physiological processes, including pancreatic secretion, gallbladder contraction, satiety, and anxiety.[1][2] Its activation by the endogenous peptide hormone cholecystokinin (CCK) triggers a cascade of intracellular signaling events. Consequently, the development of selective CCK-A receptor inhibitors has been a significant focus of pharmaceutical research for conditions ranging from pancreatitis and irritable bowel syndrome to anxiety and obesity.[2][3]

This guide will delve into the distinct structural classes of CCK-A inhibitors, including non-peptide antagonists, peptidomimetics, and the more recent class of positive allosteric modulators (PAMs). By examining their structure-activity relationships (SAR), binding affinities, and selectivity, we aim to provide a clear and objective comparison to inform future drug discovery and development efforts.

Comparative Analysis of CCK-A Inhibitor Classes

The landscape of CCK-A receptor inhibitors is diverse, with each class presenting unique advantages and disadvantages in terms of potency, selectivity, and pharmacokinetic properties.

Non-Peptide Antagonists

Emerging from natural products and high-throughput screening, non-peptide antagonists represent a major breakthrough in CCK receptor pharmacology, offering improved oral bioavailability and metabolic stability over their peptide-based counterparts.[3] This class is structurally diverse and includes compounds based on benzodiazepine, glutamic acid, and other heterocyclic scaffolds.

A key determinant of the binding of these compounds to the CCK-A receptor is their lipophilicity and their capacity to form hydrogen bonds with the receptor.[4] The binding site for non-peptide antagonists is thought to be an allosteric site, distinct from the binding site of the endogenous peptide ligand.

Key Structural Features and SAR:

  • Benzodiazepine Derivatives (e.g., Devazepide, Loxiglumide): The 1,4-benzodiazepine core is a common scaffold. Substitutions on this core significantly impact affinity and selectivity. For instance, the indole-2-carboxamide group in Devazepide is crucial for its high affinity.[4]

  • Glutamic Acid Derivatives (e.g., Proglumide): These compounds are characterized by a glutaramic acid backbone. Their relatively low potency has led to the development of more potent analogs.

  • Other Heterocyclic Scaffolds: A variety of other core structures have been explored, demonstrating that diverse chemical entities can achieve potent CCK-A receptor antagonism.

Peptidomimetic Antagonists

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[5] The development of CCK-A receptor peptidomimetic antagonists has often started from the C-terminal tetrapeptide of CCK (CCK-4).[3][6]

Key Design Strategies and SAR:

  • Backbone Modifications: Replacing peptide bonds with more stable linkages to resist enzymatic degradation.

  • Conformational Constraints: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, thereby enhancing affinity and selectivity.[5]

  • Side Chain Modifications: Altering amino acid side chains to optimize interactions with the receptor binding pocket.

Positive Allosteric Modulators (PAMs)

A more recent and nuanced approach to modulating CCK-A receptor activity involves the use of Positive Allosteric Modulators (PAMs). Unlike competitive antagonists that block the binding of the natural ligand, PAMs bind to a different site on the receptor and enhance the effect of the endogenous agonist, CCK.[1][7] This approach offers the potential for a more physiological and temporally controlled modulation of receptor activity.[1][8]

Mechanism of Action and Advantages:

  • PAMs do not activate the receptor on their own but potentiate the action of CCK, leading to a more natural signaling profile.[1][8]

  • This mechanism may reduce the side effects associated with full agonists or the complete blockade caused by antagonists.[7]

  • The development of PAMs for the CCK-A receptor is an active area of research with the potential to offer novel therapeutic options for obesity and other metabolic disorders.[7][9][10]

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki and IC50 values) of representative compounds from each class of CCK-A inhibitors. It is important to note that these values can vary depending on the experimental conditions and the species from which the receptor was derived.

CompoundClassCCK-A Ki (nM)CCK-A IC50 (nM)Selectivity (CCK-A vs CCK-B)Reference
Devazepide (L-364,718) Non-Peptide (Benzodiazepine)0.08 - 0.10.081 (rat pancreas)~1000-fold[11]
Loxiglumide Non-Peptide (Glutaramic Acid Derivative)140-~300-fold
Asperlicin Non-Peptide (Natural Product)140-~300-fold
JMV179 Peptidomimetic---[11]
JMV167 Peptidomimetic---[11]
Compound 7c Non-Peptide (Naphthyl sulfone)340[12][13]
A-71378 Peptide Agonist0.4 (pancreatic CCK-A)High[14]

Note: A comprehensive table with more compounds would require a systematic review of numerous primary literature sources. The values presented here are indicative of the potency of representative compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization and comparison of CCK-A inhibitors. Below are standardized methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.[15][16][17]

Materials:

  • Cell membranes expressing the human CCK-A receptor.

  • Radioligand (e.g., [3H]Devazepide or 125I-CCK-8).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Test compounds at various concentrations.

  • Non-specific binding control (a high concentration of a known CCK-A antagonist).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[18]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the CCK-A receptor-mediated increase in intracellular calcium concentration.[19][20][21][22][23]

Materials:

  • Cells stably expressing the human CCK-A receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CCK-8 (agonist).

  • Test compounds (potential antagonists).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This usually involves a 30-60 minute incubation at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound for a defined period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of the agonist (CCK-8) to all wells (except for the negative control) to stimulate the receptor.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Analyze the data by calculating the peak fluorescence response.

  • For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizing the Landscape of CCK-A Inhibition

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the CCK-A receptor signaling pathway, a typical experimental workflow for inhibitor screening, and the classification of CCK-A inhibitors.

CCK_A_Signaling_Pathway CCK-A Receptor Signaling Pathway CCK CCK CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Binds Gq Gq CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) PKC->Cellular_Response Phosphorylates Target Proteins

Caption: CCK-A receptor signaling primarily occurs via the Gq pathway.

Experimental_Workflow Experimental Workflow for CCK-A Inhibitor Screening cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay High-Throughput Binding Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Functional_Assay Functional Assay (e.g., Calcium Mobilization) Dose_Response->Functional_Assay Selectivity_Assay Selectivity Assay (vs. CCK-B Receptor) Functional_Assay->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox In_Vivo_Models In Vivo Efficacy Models ADME_Tox->In_Vivo_Models

Caption: A typical workflow for the discovery and development of CCK-A inhibitors.

Inhibitor_Classification Classification of CCK-A Receptor Inhibitors cluster_0 Orthosteric Antagonists cluster_1 Allosteric Modulators Inhibitors CCK-A Receptor Inhibitors Non_Peptide Non-Peptide Antagonists Inhibitors->Non_Peptide Peptidomimetic Peptidomimetic Antagonists Inhibitors->Peptidomimetic PAMs Positive Allosteric Modulators (PAMs) Inhibitors->PAMs Benzodiazepines Benzodiazepines Non_Peptide->Benzodiazepines e.g., Devazepide Glutaramic_Acid Glutaramic_Acid Non_Peptide->Glutaramic_Acid e.g., Loxiglumide Natural_Products Natural_Products Non_Peptide->Natural_Products e.g., Asperlicin Modified_Peptides Modified_Peptides Peptidomimetic->Modified_Peptides Based on CCK C-terminus

Caption: A hierarchical classification of the major classes of CCK-A inhibitors.

References

Safety Operating Guide

Proper Disposal of CCK-A Receptor Inhibitor 1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of CCK-A receptor inhibitor 1, a naphthyl sulfone derivative with inhibitory activity on the cholecystokinin A (CCK-A) receptor.[1][2][3] Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and environmental compliance.

The proper disposal of any chemical, including investigational compounds like this compound, is a critical aspect of laboratory safety and environmental responsibility. Since specific safety data sheets (SDS) for novel or research-grade compounds may not always be readily available, a risk-based approach grounded in general principles of chemical waste management is essential. This guide provides a procedural framework for the safe handling and disposal of this compound and similar research chemicals.

Hazard Assessment and Waste Classification

Before beginning any work with this compound, a thorough hazard assessment must be conducted. Based on its identity as a naphthyl sulfone derivative, it should be handled as a potentially hazardous chemical.[2][3] All laboratory personnel must be trained on the proper handling, storage, and disposal of hazardous wastes generated in the laboratory.[4]

The initial step in proper disposal is to classify the waste stream. Laboratory waste is broadly categorized, and each type requires specific handling and disposal methods to prevent environmental pollution and safeguard public safety.[5][6]

Table 1: Waste Stream Classification for Research Involving this compound

Waste StreamDescriptionRecommended Disposal Container
Solid Chemical Waste Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and weigh boats.Labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Chemical Waste Solutions containing this compound (e.g., in DMSO), reaction mixtures, and solvent rinses of contaminated glassware.[3]Labeled, sealed, and chemically compatible hazardous waste container (e.g., glass or polyethylene).
Sharps Waste Needles, syringes, and pipette tips used to handle solutions of this compound.Labeled, puncture-resistant sharps container.[5][7]
Contaminated Glassware Non-disposable glassware (e.g., beakers, flasks) that has come into contact with the inhibitor.Should be decontaminated before washing or designated for hazardous waste disposal if decontamination is not feasible.

Standard Operating Procedure for Disposal

The following step-by-step process outlines the general procedure for the disposal of waste generated from research activities involving this compound.

Workflow for Chemical Waste Disposal

start Start: Waste Generation classify_waste Classify Waste Stream (Solid, Liquid, Sharps) start->classify_waste select_container Select Appropriate Waste Container classify_waste->select_container label_container Label Container with Contents and Hazard Information select_container->label_container accumulate_waste Accumulate Waste in Designated Satellite Area label_container->accumulate_waste request_pickup Request Waste Pickup from EH&S accumulate_waste->request_pickup end_process End: Waste Removed request_pickup->end_process

Caption: A logical workflow for the proper segregation and disposal of laboratory chemical waste.

Experimental Protocol: Neutralization of a Non-Hazardous Peptide Waste Stream

While this compound, as a naphthyl sulfone derivative, should be treated as hazardous chemical waste, some research involves peptide-based compounds that may be neutralized before disposal, depending on institutional guidelines and the specific properties of the peptide. The following is a general protocol for the neutralization of a simple peptide solution that has been determined to be non-hazardous. This protocol is for illustrative purposes and should not be applied to this compound without a specific risk assessment.

Objective: To neutralize a dilute aqueous solution of a non-hazardous peptide before drain disposal, in accordance with local regulations.

Materials:

  • Peptide waste solution

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH indicator strips or calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (lab coat, gloves, safety glasses)

Procedure:

  • Place the beaker containing the peptide waste solution on a stir plate in a fume hood.

  • Begin stirring the solution gently.

  • Monitor the pH of the solution using a pH meter or pH strips.

  • If the solution is basic (pH > 8), slowly add 1 M HCl dropwise until the pH is between 6 and 8.

  • If the solution is acidic (pH < 6), slowly add 1 M NaOH dropwise until the pH is between 6 and 8.

  • Once the pH is neutralized, check with your institution's Environmental Health and Safety (EH&S) office to confirm if drain disposal is permissible for the neutralized solution.

  • If approved, flush the drain with copious amounts of water during and after disposal.

Key Safety and Handling Considerations

  • Waste Minimization: Whenever possible, practices should be adopted to minimize the generation of hazardous waste. This includes ordering only the necessary quantities of chemicals and reducing the scale of experiments.[8]

  • Container Management: Waste containers must be kept closed except when adding waste.[8] They should be stored in a designated satellite accumulation area within the laboratory.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.[6][8]

  • Spill Management: In the event of a spill, the spilled chemical and any materials used for cleanup (e.g., absorbent pads) must be treated as hazardous waste.[4]

  • Professional Disposal: Partner with a licensed waste disposal service for the collection, treatment, and disposal of laboratory waste.[6] Never dispose of hazardous chemicals down the drain or in regular trash.[5][8]

Signaling Pathway Context: CCK-A Receptor Antagonism

Understanding the biological context of this compound can inform handling precautions. Cholecystokinin (CCK) is a peptide hormone that regulates various gastrointestinal and central nervous system functions through its receptors, CCK-A and CCK-B.[9][10] CCK-A receptors are primarily found in the gastrointestinal system and are involved in processes like pancreatic enzyme secretion and gallbladder contraction.[11][12] By blocking this receptor, the inhibitor can produce physiological effects. Although the inhibitor itself is not a biological agent, its biological activity underscores the importance of preventing its release into the environment.

CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Signaling Downstream Signaling (e.g., Enzyme Secretion) CCKAR->Signaling Inhibitor CCK-A Receptor Inhibitor 1 Inhibitor->CCKAR

Caption: The inhibitory action of this compound on the cholecystokinin signaling pathway.

By adhering to these comprehensive disposal procedures, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific waste management guidelines and contact your EH&S department for any questions or clarification.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.